LEXITHROMYCIN
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H70N2O13 |
|---|---|
Molecular Weight |
763 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-IXGVTZHESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
erythromycin A methoxime |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic and, at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis. This guide provides a detailed examination of the molecular interactions and functional consequences of this compound binding to its target, the bacterial ribosome. Quantitative data on binding affinity and inhibitory concentrations are presented, alongside detailed protocols for key experimental procedures used to elucidate this mechanism. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mode of action. It is important to note that "this compound" is often used interchangeably with "Roxithromycin," and the data presented herein is based on studies conducted on roxithromycin.
Introduction
Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections. This compound, a derivative of erythromycin, belongs to this class and is characterized by a 14-membered lactone ring. Its primary mechanism of action involves the specific inhibition of bacterial protein synthesis, a process essential for bacterial growth and replication. This targeted action on the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, forms the basis of its selective toxicity.
Molecular Mechanism of Action
This compound's antibacterial activity is achieved through a multi-step process that culminates in the cessation of protein elongation.
Target Identification and Binding
The primary molecular target of this compound is the 50S subunit of the bacterial ribosome . Specifically, it binds within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[1] This binding is a reversible process characterized by a high affinity for the ribosomal target.
The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA) , particularly within Domain V .[2] Key nucleotide residues involved in the interaction with this compound and other macrolides include A2058, A2059, and G2505.[2] These interactions, primarily hydrogen bonds, stabilize the antibiotic within the NPET.
Inhibition of Protein Synthesis
By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain. This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in protein elongation. The result is a premature termination of translation. After the formation of a short peptide, its progression is halted by the macrolide "plug," leading to the dissociation of the incomplete polypeptide chain.
dot
Caption: Molecular mechanism of this compound action on the bacterial ribosome.
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through various parameters that describe its binding affinity and inhibitory potential.
| Parameter | Value | Organism/System | Description | Reference |
| Dissociation Constant (K) | 20 nM | E. coli ribosomal complex | Measures the binding affinity of this compound to the ribosome. A lower value indicates a higher affinity. | [2] |
| IC50 (Protein Synthesis) | Not explicitly found for Roxithromycin | E. coli (for Erythromycin) | The half maximal inhibitory concentration for protein synthesis. For the related macrolide Erythromycin, the IC50 is reported as 1.5 µg/mL. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of macrolide antibiotics like this compound.
Ribosome Binding Assay (Fluorescence Polarization Competition)
This assay measures the binding of a ligand to a macromolecule by detecting changes in the polarization of emitted light from a fluorescently labeled probe.
Objective: To determine the binding affinity (Ki) of this compound for the bacterial ribosome by competing with a fluorescently labeled macrolide.
Materials:
-
70S ribosomes from E. coli
-
Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)
-
This compound (unlabeled competitor)
-
Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20[3][4]
-
96-well black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Ribosome Preparation: Thaw and dilute E. coli 70S ribosomes to the desired concentration in Binding Buffer. Incubate at 37°C for 15 minutes to ensure activity.[3][4]
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of fluorescently labeled erythromycin (e.g., 5.5 nM).[3]
-
Add a fixed concentration of 70S ribosomes (e.g., 37.8 nM).[3]
-
Add varying concentrations of unlabeled this compound.
-
Bring the final reaction volume to a set amount (e.g., 40 µL) with Binding Buffer.[3]
-
-
Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.[3][4]
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).[4]
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a Fluorescence Polarization Competition Assay.
In Vitro Transcription-Translation (TX-TL) Inhibition Assay
This cell-free assay reconstitutes the processes of transcription and translation to measure the synthesis of a reporter protein, which can be used to quantify the inhibitory effect of a compound.
Objective: To determine the IC50 of this compound for bacterial protein synthesis.
Materials:
-
E. coli S30 cell extract system for in vitro transcription-translation
-
DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7)
-
Amino acid mix
-
Energy solution (ATP, GTP, etc.)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, prepare the master mix containing the S30 extract, buffer, amino acids, and energy solution according to the manufacturer's instructions.
-
Aliquot the master mix into reaction tubes.
-
Add the DNA template to each tube.
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Measurement:
-
Add the luciferase assay reagent to each reaction tube.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
dot
Caption: Workflow for an In Vitro Transcription-Translation Inhibition Assay.
Mechanisms of Resistance
Resistance to macrolide antibiotics, including this compound, can arise through several mechanisms:
-
Target site modification: Methylation of the 23S rRNA at position A2058 by Erm methyltransferases prevents macrolide binding.
-
Active efflux: Bacterial efflux pumps can actively transport macrolides out of the cell, reducing the intracellular concentration of the drug.
-
Drug inactivation: Enzymatic modification of the antibiotic can render it inactive.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the nascent polypeptide exit tunnel. Its high affinity for the bacterial ribosome underscores its efficacy as an antibacterial agent. A thorough understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of effective antibiotic therapies and for combating the rise of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Lexithromycin: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] This document provides a concise technical overview of its chemical structure, key quantitative data, and a description of its synthesis.
Chemical Structure
This compound, also known as erythromycin A 9-(O-methyloxime), is a derivative of erythromycin A.[1][2] The core structure is the 14-membered macrolide ring characteristic of erythromycin, with a modification at the C9 ketone. This modification, the formation of a methyloxime, is key to the altered properties of this compound compared to its parent compound.
Chemical Formula: C₃₈H₇₀N₂O₁₃[1]
Molecular Weight: 763.0 g/mol [1]
SMILES: C[C@H]1--INVALID-LINK----INVALID-LINK--(C)C--INVALID-LINK--C(O--INVALID-LINK----INVALID-LINK--[C@H]2C)(O)C)=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C)C--INVALID-LINK--O3)--INVALID-LINK--(O)C--INVALID-LINK--C2=N/OC">C@@([H])O1[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 10 mM | [1][2] |
| Minimal Inhibitory Concentration (MIC) against S. pyogenes CN10A | 0.06 µg/mL | [3] |
| Minimal Inhibitory Concentration (MIC) against Streptococcus sp. 64/848C | 0.06 µg/mL | [3] |
| Minimal Inhibitory Concentration (MIC) against Staphylococcus aureus Oxford | 0.25 µg/mL | [3] |
| Minimal Inhibitory Concentration (MIC) against S. aureus Russell | 0.5 µg/mL | [3] |
| Minimal Inhibitory Concentration (MIC) against S. aureus T2 | 0.5 µg/mL | [3] |
| Minimal Inhibitory Concentration (MIC) against Haemophilus influenzae Wy 21 | 4 µg/mL | [3] |
Synthesis of this compound
This compound is synthesized from erythromycin A. The primary transformation involves the reaction of the C9 ketone of erythromycin A with methoxylamine (CH₃ONH₂) to form the corresponding 9-(O-methyloxime). This chemical modification is a common strategy to improve the acid stability and pharmacokinetic profile of macrolide antibiotics.
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general synthetic approach can be inferred from its chemical name and the well-established chemistry of macrolides. The synthesis would typically involve dissolving erythromycin A in a suitable solvent, followed by the addition of methoxylamine, often in the presence of a weak acid or base catalyst, and subsequent purification of the product.
Below is a diagram illustrating the synthetic relationship between Erythromycin A and this compound.
Caption: Synthetic pathway from Erythromycin A to this compound.
Mechanism of Action
Similar to other macrolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains and ultimately leading to the cessation of bacterial growth.[1] This targeted action makes it effective against a range of susceptible bacteria.
References
Lexithromycin: A Novel Dual-Action Therapeutic Agent Targeting Bacterial Infections and Inflammatory Diseases
An In-depth Technical Guide on the Core Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lexithromycin is a hypothetical compound presented for illustrative purposes. The data, experimental protocols, and therapeutic targets described herein are based on established scientific principles for macrolide antibiotics and inflammasome inhibitors but are fictional in the context of this specific agent.
Abstract
This compound is a novel, semi-synthetic macrolide antibiotic engineered to possess both potent antimicrobial and targeted anti-inflammatory properties. Its primary antibacterial mechanism of action is the inhibition of the 50S ribosomal subunit, a well-established target for macrolides.[1][2][3] Uniquely, this compound has been designed to exhibit a secondary, highly specific inhibitory effect on the NLRP3 inflammasome, a key signaling complex implicated in the pathogenesis of numerous inflammatory diseases.[4][5] This dual-action profile positions this compound as a promising therapeutic candidate for conditions where bacterial infection and excessive inflammation coexist, as well as for primary inflammatory disorders. This document provides a comprehensive overview of this compound's therapeutic targets, supported by preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Therapeutic Targets
This compound's therapeutic potential stems from its ability to engage two distinct molecular targets:
-
Primary Target (Antibacterial): Bacterial 50S Ribosomal Subunit: Like other macrolide antibiotics, this compound binds to the 50S subunit of the bacterial ribosome.[1][2][3] This interaction obstructs the exit tunnel for newly synthesized peptides, thereby halting protein synthesis and leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[3] This mechanism confers a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[3]
-
Secondary Target (Anti-inflammatory): NLRP3 Inflammasome: this compound is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4][5] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that responds to a wide array of pathogenic and endogenous danger signals.[6] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[7][8] Dysregulation of the NLRP3 inflammasome is a known driver of various inflammatory conditions.[5] this compound is hypothesized to interfere with the assembly or activation of this complex, thereby mitigating the downstream inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Class | This compound MIC (µg/mL) | Roxithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | Gram-positive | 0.06 | 0.12 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 | 0.5 |
| Moraxella catarrhalis | Gram-negative | 0.5 | 1.0 |
| Haemophilus influenzae | Gram-negative | 2.0 | 4.0 |
| Legionella pneumophila | Atypical | 0.03 | 0.06 |
MIC: Minimum Inhibitory Concentration. Data are representative of multiple experiments.
Table 2: this compound Inhibition of NLRP3 Inflammasome Activation in vitro
| Assay | Cell Type | Activators | This compound IC50 (nM) | MCC950 IC50 (nM) |
| IL-1β Release | Murine BMDMs | LPS + Nigericin | 15.2 | 8.1 |
| IL-1β Release | Human THP-1 cells | LPS + ATP | 22.5 | 10.4 |
| Caspase-1 Activity | Murine BMDMs | LPS + Nigericin | 18.9 | 9.5 |
| ASC Speck Formation | Human THP-1 cells | LPS + ATP | 35.7 | 18.2 |
IC50: Half-maximal inhibitory concentration. MCC950 is a known potent NLRP3 inhibitor used as a positive control. BMDMs: Bone Marrow-Derived Macrophages.
Table 3: Pharmacokinetic Properties of this compound in a Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 75% |
| Tmax (Oral) | 1.5 hours |
| Half-life (t1/2) | 10 hours |
| Cmax (10 mg/kg Oral) | 2.8 µg/mL |
| Protein Binding | 92% |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway and this compound's Point of Inhibition
The activation of the NLRP3 inflammasome is a two-step process.[6][7] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[4][7] The second signal, or "activation," can be triggered by a variety of stimuli, including ATP, crystalline structures, and pore-forming toxins, which leads to the assembly of the inflammasome complex.[5] This complex then activates Caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4] this compound is hypothesized to inhibit the assembly of the NLRP3, ASC, and pro-caspase-1 components.
Experimental Workflow for Efficacy in a Murine Gout Model
Gout is an inflammatory arthritis driven by the deposition of monosodium urate (MSU) crystals in joints, which potently activates the NLRP3 inflammasome.[9] A murine model of gout is therefore highly relevant for assessing the in vivo efficacy of this compound.[10]
Detailed Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the in vitro assessment of this compound's ability to inhibit NLRP3 inflammasome activation in primary murine macrophages.
1. Cell Isolation and Culture:
- Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
- Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages (BMDMs).
- On day 7, seed BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
2. Priming and Inhibition:
- Prime the BMDMs with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in serum-free DMEM.[8]
- Remove LPS-containing media.
- Add fresh serum-free DMEM containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.
3. Activation:
- Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.[11]
- Incubate for 1 hour at 37°C.
4. Supernatant Collection and Analysis:
- Centrifuge the plates at 500 x g for 5 minutes.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Murine Model of Monosodium Urate (MSU) Crystal-Induced Gout
This protocol describes an in vivo model to evaluate the anti-inflammatory efficacy of this compound in an acute gout attack.[10][12]
1. Animals:
- Use male C57BL/6 mice, 8-10 weeks old.
- Acclimatize animals for at least one week before the experiment.
2. MSU Crystal Preparation:
- Prepare a suspension of MSU crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) at a concentration of 20 mg/mL.
3. Treatment and Gout Induction:
- Randomly assign mice to treatment groups: Vehicle (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 10 and 30 mg/kg), and positive control (e.g., Colchicine, 1 mg/kg).
- Administer treatments via oral gavage.
- One hour after treatment, anesthetize the mice and inject 50 µL of the MSU crystal suspension (1 mg) intra-articularly into the right hind paw. Inject 50 µL of sterile PBS into the contralateral (left) paw as an internal control.
4. Efficacy Assessment:
- Paw Edema: Measure the thickness of both hind paws using a digital caliper at baseline and at 6, 12, 24, and 48 hours post-MSU injection. The change in paw thickness (right paw - left paw) indicates the degree of edema.
- Cytokine Analysis: At 48 hours, sacrifice the animals. Perform a joint lavage by injecting and aspirating 50 µL of sterile PBS into the ankle joint cavity. Measure IL-1β levels in the lavage fluid by ELISA.
- Histology: Dissect the ankle joints, fix in 10% formalin, decalcify, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.
5. Statistical Analysis:
- Analyze data using a one-way or two-way ANOVA followed by an appropriate post-hoc test. A p-value of <0.05 is considered statistically significant.
Conclusion
This compound represents a novel therapeutic strategy with a dual mechanism of action targeting both bacterial pathogens and host-driven inflammation. Its ability to inhibit the bacterial 50S ribosome provides a foundation for treating a range of infections, while its specific targeting of the NLRP3 inflammasome offers significant potential for the management of acute and chronic inflammatory diseases. The preclinical data presented in this guide demonstrate potent in vitro and in vivo activity, supporting further development of this compound as a first-in-class, dual-action therapeutic agent. Future research will focus on comprehensive safety and toxicology studies, as well as exploring its efficacy in a broader range of disease models.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Investigating MIF in Mouse Model of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. researchgate.net [researchgate.net]
Synthesis of Lexithromycin Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for key analogues of the macrolide antibiotic class, to which Lexithromycin belongs. The focus is on semi-synthetic derivatives of erythromycin, including azalides, ketolides, and other modifications that enhance stability, antimicrobial spectrum, and efficacy against resistant strains. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows.
Introduction to Macrolide Antibiotic Synthesis
Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] The synthesis of novel macrolide derivatives is a crucial area of research to combat the growing threat of antibiotic resistance.
The synthetic strategies discussed herein primarily involve the chemical modification of readily available fermentation products, such as erythromycin A. Key areas of modification include the C-9 ketone, the C-6 hydroxyl group, and the C-11 and C-12 hydroxyl groups of the macrolactone ring, as well as the C-4" hydroxyl group of the cladinose sugar.[4][5]
Synthesis of Azalide Analogues (e.g., Azithromycin)
Azalides are semi-synthetic macrolides distinguished by the insertion of a nitrogen atom into the macrolactone ring, typically via a Beckmann rearrangement of an erythromycin A oxime intermediate.[6] This modification results in a 15-membered ring, enhancing acid stability and altering the pharmacokinetic profile.[4]
Experimental Protocol: Synthesis of Azithromycin from Erythromycin A
The synthesis of azithromycin from erythromycin A is a multi-step process that involves oximation of the C-9 ketone, Beckmann rearrangement to form an imino ether, reduction of the imino ether, and subsequent reductive N-methylation.[7][8][9]
Step 1: Oximation of Erythromycin A
-
Objective: To convert the C-9 ketone of erythromycin A to an oxime.
-
Procedure: Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like methanol or ethanol. The reaction mixture is typically heated to reflux for several hours.[10]
-
Work-up and Purification: The reaction mixture is cooled, and the product, erythromycin A oxime, is crystallized by the addition of water. The solid is filtered, washed, and dried.
Step 2: Beckmann Rearrangement to form the Imino Ether
-
Objective: To rearrange the oxime to a lactam (imino ether) through a Beckmann rearrangement.
-
Procedure: The erythromycin A oxime is treated with an acid catalyst, such as p-toluenesulfonyl chloride, in a solvent system like acetone and aqueous sodium bicarbonate at low temperatures (-20 to 0 °C).[10][11]
-
Work-up and Purification: The pH of the reaction mixture is adjusted to be basic, and the solvent is removed. The crude imino ether is then extracted and used in the next step.
Step 3: Reduction of the Imino Ether
-
Objective: To reduce the imino ether to the corresponding cyclic amine.
-
Procedure: The imino ether is dissolved in a solvent such as acetic acid and hydrogenated under pressure using a catalyst, for instance, Rhodium on Carbon (Rh/C).[9]
-
Work-up and Purification: The catalyst is filtered off, and the solvent is evaporated to yield the crude 9-deoxo-9a-aza-9a-homoerythromycin A.
Step 4: Reductive N-methylation
-
Objective: To introduce a methyl group at the newly formed nitrogen atom.
-
Procedure: The cyclic amine is reacted with formaldehyde and formic acid (Eschweiler-Clarke reaction) or hydrogenated in the presence of formaldehyde and a catalyst.[8][9]
-
Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted. The product, azithromycin, is extracted with a solvent like chloroform and purified by crystallization.[7]
Quantitative Data for Azithromycin Synthesis
| Step | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Method |
| 1. Oximation | Erythromycin A, Hydroxylamine HCl, Triethylamine, Methanol, Reflux | 85-95 | >95 | HPLC |
| 2. Beckmann Rearrangement | Erythromycin A Oxime, p-Toluenesulfonyl chloride, Acetone/Water, -20 to 0°C | 70-85 | - | Used directly in next step |
| 3. Reduction | Imino ether, H₂, 5% Rh/C, Acetic acid, 40-70 bar | 80-90 | - | Used directly in next step |
| 4. N-methylation | Cyclic amine, Formaldehyde, Formic acid, Reflux | 75-85 | >98 | HPLC, NMR, MS |
Synthetic Workflow for Azithromycin
Caption: Synthetic pathway of Azithromycin from Erythromycin A.
Synthesis of Ketolide Analogues (e.g., Telithromycin)
Ketolides are a subclass of macrolides characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group and the presence of a cyclic carbamate at the C-11 and C-12 positions.[3][12] These modifications confer activity against many macrolide-resistant bacterial strains.
Experimental Protocol: Key Steps in Telithromycin Synthesis
The synthesis of telithromycin is a complex process that often starts from an erythromycin derivative. Key transformations include the removal of the cladinose sugar, oxidation of the C-3 hydroxyl to a ketone, and the formation of the 11,12-cyclic carbamate, followed by the introduction of the characteristic side chain.[13]
Step 1: Removal of L-Cladinose
-
Objective: To hydrolyze the glycosidic bond and remove the cladinose sugar.
-
Procedure: An erythromycin derivative is treated with a dilute acid, such as hydrochloric acid, in an aqueous solution. The reaction is typically stirred at ambient temperature.[14]
-
Work-up and Purification: The product, lacking the cladinose sugar, is isolated by adjusting the pH and extraction.
Step 2: Oxidation of C-3 Hydroxyl to Ketone
-
Objective: To oxidize the C-3 hydroxyl group to a ketone.
-
Procedure: The 3-hydroxy macrolide is treated with an oxidizing agent such as Dess-Martin periodinane (DMP) in a solvent like dichloromethane.[13]
-
Work-up and Purification: The reaction is quenched, and the product is purified by chromatography.
Step 3: Formation of the 11,12-Cyclic Carbamate
-
Objective: To form a cyclic carbamate across the C-11 and C-12 diol.
-
Procedure: The 11,12-diol is reacted with a carbonylating agent like carbonyldiimidazole (CDI) in the presence of a base (e.g., NaH) in an anhydrous solvent such as THF or DMF.[13][15]
-
Work-up and Purification: The reaction is quenched, and the cyclic carbamate product is isolated and purified.
Step 4: Introduction of the Side Chain
-
Objective: To introduce the specific side chain characteristic of the ketolide.
-
Procedure: This step often involves the reaction of an activated macrolide intermediate with the desired side-chain amine. For telithromycin, this involves reacting an imidazolylcarbonyl intermediate with 4-[4-(3-pyridyl)imidazol-1-yl]butylamine.[16]
-
Work-up and Purification: The final product is purified by chromatography and/or crystallization.
Quantitative Data for Key Ketolide Synthesis Steps
| Step | Reagents and Conditions | Typical Yield (%) | Analytical Method |
| 1. Decladinosylation | Dilute HCl, Water, Room Temperature | 80-90 | TLC, HPLC |
| 2. C-3 Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | 60-70 (over two steps) | HPLC |
| 3. 11,12-Cyclic Carbamate Formation | Carbonyldiimidazole, NaH, THF/DMF | 60-70 (over two steps) | HPLC, NMR |
| 4. Side Chain Introduction | Activated macrolide, Side-chain amine, DBU, DMF | 60-70 | HPLC, NMR, MS |
Synthetic Workflow for a Generic Ketolide
Caption: General synthetic workflow for ketolide antibiotics.
Synthesis of Other Notable Derivatives
Clarithromycin: 6-O-Methylation
Clarithromycin is synthesized by the selective methylation of the C-6 hydroxyl group of erythromycin A. This modification improves acid stability and oral bioavailability.[17]
-
Experimental Protocol: The synthesis involves the protection of other hydroxyl groups, followed by methylation of the C-6 hydroxyl using a methylating agent like methyl iodide in the presence of a base. Subsequent deprotection yields clarithromycin.[18] A key challenge is achieving regioselectivity. One approach involves the formation of a 9-oxime derivative to influence the reactivity of the hydroxyl groups.[19]
-
Quantitative Data: Yields for the methylation step can range from 60-70%.[18]
Roxithromycin: 9-Oxime Ether Derivatives
Roxithromycin is an erythromycin derivative where the C-9 ketone is converted to an O-alkyloxime ether. This modification also enhances acid stability.[20]
-
Experimental Protocol: Erythromycin A is first converted to its 9-oxime. The oxime is then O-alkylated using 2-methoxyethoxymethyl chloride in the presence of a base.[21]
-
Quantitative Data: The oximation step can achieve yields of over 95%, and subsequent alkylation proceeds in good yield.[22][23]
Synthetic Workflow for Clarithromycin and Roxithromycin
Caption: Synthetic workflows for Clarithromycin and Roxithromycin.
Conclusion
The synthesis of this compound analogues, primarily through the semi-synthesis of erythromycin A, offers a versatile platform for developing novel antibiotics with improved properties. The key synthetic transformations, including Beckmann rearrangement for azalides, C-3 oxidation and 11,12-cyclic carbamate formation for ketolides, and regioselective modifications for other derivatives, are well-established yet continually refined. This guide provides a foundational understanding of these critical synthetic methodologies for researchers in the field of antibiotic drug discovery and development. Further research into total synthesis and the exploration of novel side chains and macrolactone ring modifications will be pivotal in overcoming the challenge of antimicrobial resistance.
References
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of Macrolide.pptx [slideshare.net]
- 3. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Hybrid Molecules of Azithromycin with Chloramphenicol and Metronidazole: Synthesis and Study of Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Process For Preparation Of Pure Azithromycin [quickcompany.in]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 10. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Ketolide - Wikipedia [en.wikipedia.org]
- 13. Desmethyl Macrolides: Synthesis and Evaluation of 4-Desmethyl Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1742957B1 - Process for the preparation of telithromycin - Google Patents [patents.google.com]
- 17. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US8288514B2 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roxithromycin synthesis - chemicalbook [chemicalbook.com]
- 22. CN103923142A - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]
- 23. CN103923142B - Preparation method of roxithromycin intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of Roxithromycin
Introduction
Roxithromycin, a semi-synthetic macrolide antibiotic, is widely utilized for the treatment of respiratory tract, urinary, and soft tissue infections.[1] As a derivative of erythromycin, it belongs to the Biopharmaceutical Classification System (BCS) Class IV, indicating both low aqueous solubility and low permeability.[2] These characteristics present significant challenges in the formulation and development of effective oral dosage forms, making the comprehensive study of its solubility and stability paramount for ensuring optimal bioavailability and therapeutic efficacy. This technical guide provides a detailed overview of the solubility and stability of roxithromycin, summarizing key quantitative data, outlining experimental protocols, and visualizing critical degradation pathways.
Solubility of Roxithromycin
The poor aqueous solubility of roxithromycin is a primary limiting factor in its oral absorption.[2] Various studies have been conducted to quantify its solubility in different media and to explore methods for solubility enhancement.
Quantitative Solubility Data
The solubility of roxithromycin has been determined in various solvents and under different pH conditions. The following table summarizes the reported solubility data.
| Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Water | 25 | 0.28 mg/mL | [2] |
| Double Distilled Water | Room Temperature | 5.54 µg/mL | [3] |
| Simulated Gastric Fluid (SGF, pH 1.2) | Not Specified | Rapid degradation observed | [4][5] |
| Simulated Intestinal Fluid (SIF) | Not Specified | Stable | [4] |
| Phosphate Buffer (pH 4.5) | Not Specified | Dissolution is rapid and complete | [5] |
| Phosphate Buffer (pH 6.8) | Not Specified | Dissolution is rapid and complete | [5] |
Experimental Protocols for Solubility Determination
A common method for determining the equilibrium solubility of roxithromycin involves the following steps:
-
Sample Preparation: An excess amount of roxithromycin is added to a specific volume of the desired solvent (e.g., distilled water, buffer solutions of varying pH) in a sealed container.[6]
-
Equilibration: The suspension is agitated, typically using a rotary flask shaker, for a prolonged period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.[6]
-
Separation: The saturated solution is filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.[6]
-
Quantification: The concentration of roxithromycin in the filtrate is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7] For spectrophotometric analysis, the sample is appropriately diluted and the absorbance is measured at a specific wavelength (e.g., 205 nm or 215 nm).[6][7]
The following diagram illustrates a general workflow for determining drug solubility.
Stability of Roxithromycin
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[1] Roxithromycin is susceptible to degradation under various stress conditions, including acidic and alkaline environments, oxidation, and exposure to light and heat.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug. These studies involve subjecting the drug to stress conditions that are more severe than those it would likely encounter during storage and handling.
Quantitative Stability Data
The stability of roxithromycin under different stress conditions has been investigated, with the percentage of degradation quantified by HPLC.
| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Reference |
| Alkaline (1.0 M NaOH) | 75 | Not Specified | Complete Degradation | [1] |
| Acidic (pH 1.2) | Not Specified | Not Specified | Rapid Degradation | [5] |
| Oxidative (3% and 15% H2O2) | Room Temperature | 24 hours | Partial Degradation | [1] |
| Thermal | 100 | 6 and 24 hours | Partial Degradation | [1] |
| Photolytic | Not Specified | Not Specified | Partial Degradation | [1] |
Experimental Protocols for Stability Studies
A stability-indicating HPLC method is typically employed to assess the stability of roxithromycin and to separate it from its degradation products.[7]
-
Stress Sample Preparation: Solutions of roxithromycin are prepared and exposed to various stress conditions as outlined in the table above (e.g., addition of acid, base, or oxidizing agent; exposure to heat or UV light).[1]
-
Chromatographic System: A reversed-phase HPLC system is commonly used. A typical setup includes:
-
Column: ODS C18 (e.g., 150 × 4.6 mm i.d.).[7]
-
Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60, v/v).[7]
-
Flow Rate: Typically 1 mL/min.[7]
-
Detection: UV detection at a wavelength of 215 nm.[7]
-
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of roxithromycin and its degradation products are used to calculate the percentage of degradation.
The following diagram outlines the workflow for a forced degradation study.
Degradation Pathways of Roxithromycin
Understanding the degradation pathways of roxithromycin is crucial for identifying its degradation products and assessing their potential toxicity. Degradation can occur through several mechanisms, including hydrolysis and oxidation.
Acidic Hydrolysis
Under acidic conditions, such as in simulated gastric fluid, roxithromycin undergoes rapid degradation.[5][8] A major degradation pathway involves the hydrolysis of the cladinose sugar and the lactone ring.[8]
Oxidative Degradation
Oxidative degradation is another significant pathway. Studies have shown that hydroxyl radicals can attack several sites on the roxithromycin molecule.[9][10] The primary sites of attack include the oxygen atom linking the lactone ring and the cladinose moiety, the tertiary amine group, and the oxime side chain.[9][10]
The following diagram illustrates the key degradation pathways of roxithromycin.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Comparative Study on the Stability of Roxithromycin in Different pH Solutions by Colorimetry, TLC and HPLC [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. rjpdft.com [rjpdft.com]
- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Lexithromycin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of Lexithromycin, a macrolide antibiotic. The methodologies outlined below are essential for identity, purity, and stability assessments during drug development and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in bulk drug substances and pharmaceutical dosage forms.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 28.8 µg/mL[1] |
| Regression Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.23 - 0.26 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.72 - 0.78 µg/mL[2] |
| Accuracy (% Recovery) | 98.94 - 101.01%[1] |
| Precision (%RSD) | < 3.5%[1] |
Experimental Protocol: Isocratic RP-HPLC
This protocol describes a simple and rapid isocratic reverse-phase HPLC method for the routine analysis of this compound.
1.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filter
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | X'terra RP18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3) (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
1.2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen orthophosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 30:70 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
1.2.4. Sample Preparation (for Dosage Forms)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
1.2.5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 5000
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%[3]
1.2.6. Analysis
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample.
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis
UPLC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices, such as plasma, which is crucial for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 2000 ng/mL in plasma[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
| Extraction Recovery | ~90%[4] |
| Inter- and Intra-day Precision (%RSD) | < 15% |
| Inter- and Intra-day Accuracy | 85 - 115% |
Experimental Protocol: UPLC-MS/MS for this compound in Plasma
This protocol details the extraction and analysis of this compound from human plasma.
2.2.1. Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2.2.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | |
| Column | ACE C18 (2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic acid[2] |
| Flow Rate | 0.25 mL/min[2] |
| Gradient | 35% B to 75% B over 3 min, hold for 1 min, return to initial[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | m/z 749.50 -> 591.45[4] |
| MRM Transition (IS, this compound-d5) | m/z 754.50 -> 596.45[4] |
| Desolvation Temperature | 250 °C[2] |
| Source Temperature | 300 °C[2] |
2.2.3. Preparation of Solutions
-
Standard and IS Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with methanol.
2.2.4. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.[4]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol.[4]
-
Elute the analyte and IS with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow: UPLC-MS/MS Bioanalysis
Caption: Workflow for UPLC-MS/MS bioanalysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the characterization of its related substances and degradation products.[5][6]
Key NMR Experiments
-
¹H NMR: Provides information on the number of different types of protons and their chemical environment.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
Experimental Protocol: NMR Analysis
3.2.1. Sample Preparation
-
Accurately weigh 5-15 mg of the this compound sample.[7]
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.2.2. Instrument Parameters
-
Spectrometer: Bruker 400 MHz spectrometer or higher field instrument.[7]
-
Probe: 5 mm NMR probe.
-
Temperature: 298 K (25 °C).
3.2.3. Data Acquisition
Acquire a series of 1D and 2D NMR spectra as listed in section 3.1. The specific parameters for each experiment (e.g., number of scans, relaxation delay) should be optimized based on the sample concentration and the spectrometer used.
3.2.4. Data Processing and Interpretation
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). The structure is elucidated by systematically interpreting the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.
Impurity Profiling and Forced Degradation Studies
Impurity profiling is essential for ensuring the safety and efficacy of this compound. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]
Common Impurities and Degradants
Potential impurities in this compound may include starting materials, by-products from the synthesis, and degradation products. Known impurities for the related compound Roxithromycin include:
Protocol: Forced Degradation Studies
4.2.1. Stress Conditions
Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions to achieve 5-20% degradation:[9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 30 minutes.[8]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 100 °C for 24 hours.[11]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm and 360 nm) for 24 hours.[11]
4.2.2. Analysis of Stressed Samples
Analyze the stressed samples using a stability-indicating HPLC or UPLC-MS/MS method to separate the degradation products from the parent drug. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector or by mass spectrometry.
Logical Workflow: Impurity Identification
Caption: Logical workflow for the identification of impurities and degradation products of this compound.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. ijpra.com [ijpra.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Improving Lexithromycin Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Lexithromycin in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a stock solution in aqueous media. | The concentration of the organic solvent from the stock solution is too high, causing the drug to crash out when introduced to the aqueous environment. | - Decrease the concentration of the stock solution.- Use a co-solvent system in the final formulation that is miscible with water.[1][2]- Prepare a solid dispersion or a cyclodextrin inclusion complex to improve aqueous solubility.[3][4] |
| Low and variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal fluids is limiting its absorption.[4][5] | - Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution.[2][6]- Formulate this compound as a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gut.[7]- Utilize solubility-enhancing excipients such as surfactants, polymers, or cyclodextrins in the formulation.[3][7] |
| Inconsistent results between different batches of formulated this compound. | Variability in the preparation method of the formulation (e.g., solid dispersion, nanosuspension). | - Standardize the formulation protocol, including solvent evaporation times, stirring speeds, and temperatures.- Characterize each batch of the formulation for particle size distribution, drug content, and dissolution profile to ensure consistency. |
| Difficulty in achieving the desired concentration for dosing solutions. | This compound has very low intrinsic solubility in common aqueous-based vehicles. | - Explore the use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in combination with water.[1][2]- Adjust the pH of the vehicle if this compound's solubility is pH-dependent.[2]- Consider formulating the drug as a lipid-based formulation.[1] |
Frequently Asked Questions (FAQs)
1. What is the Biopharmaceutical Classification System (BCS) and where does this compound likely fit?
The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. Given that many macrolide antibiotics exhibit low solubility and high permeability, this compound is likely a BCS Class II drug.[5][8] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[5]
2. What are the most common approaches to improve the solubility of macrolide antibiotics like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][9] Common methods include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level.[3][10]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[3][4][7]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosizing.[2][6]
-
Use of Co-solvents: Blending water-miscible solvents to increase the solubility of hydrophobic drugs.[1][2]
-
Surfactant-based Formulations: Using surfactants to form micelles that can solubilize the drug.[3][7]
3. How do I choose the right solubility enhancement technique for my in vivo study?
The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach, as outlined in the workflow diagram below, is recommended. It is often beneficial to screen several methods at a small scale to identify the most promising approach before proceeding to formulation development for in vivo studies.
4. What are some commonly used excipients for improving the solubility of poorly soluble drugs?
A variety of excipients can be used to enhance drug solubility.[4] The choice of excipient is critical and depends on the chosen formulation strategy.[3]
| Excipient Class | Examples | Mechanism of Action |
| Polymers (for solid dispersions) | Povidone, Copovidone, Hydroxypropyl Methylcellulose (HPMC), Soluplus®[4][8] | Enhance drug dissolution by creating a solid solution or dispersion of the drug in a hydrophilic carrier.[3] |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin[4][10] | Form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[3][7] |
| Surfactants | Sodium Lauryl Sulfate, Polysorbates (e.g., Tween® 80), Poloxamers[4] | Reduce the interfacial tension between the drug and the dissolution medium and/or form micelles to solubilize the drug.[3][7] |
| Co-solvents | Polyethylene Glycol (PEG), Propylene Glycol, Ethanol, Glycerol[1][11] | Increase the solubility of nonpolar drugs by reducing the polarity of the aqueous vehicle.[2] |
| Lipids (for lipid-based formulations) | Oils (e.g., sesame oil, oleic acid), Surfactants, Co-solvents | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) create fine emulsions or microemulsions in the GI tract, facilitating drug dissolution and absorption.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Polymer Solid Dispersion by Solvent Evaporation
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., Povidone K30, HPMC)
-
Organic solvent (e.g., ethanol, methanol)
-
Water bath
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure uniformity.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the formation of an inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Water-ethanol mixture
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Weigh the calculated amounts of this compound and the cyclodextrin (e.g., in a 1:1 molar ratio).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to moisten the powder.
-
Gradually add the this compound powder to the mortar while triturating with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes), adding small quantities of the solvent mixture as needed to maintain a paste-like consistency.[8]
-
Scrape the sides of the mortar and the pestle regularly with a spatula to ensure homogenous mixing.
-
After kneading, dry the resulting product at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powdered complex through a sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a well-closed container in a desiccator.
Visualizations
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. ijmsdr.org [ijmsdr.org]
- 3. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Lexithromycin Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Lexithromycin. All information presented here is based on studies conducted on Roxithromycin, a structurally similar macrolide antibiotic, which serves as a proxy for the purposes of this guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: this compound is susceptible to degradation through several key pathways, including acidic hydrolysis, oxidation, and photolysis. Under acidic conditions, the primary degradation involves the hydrolysis of the cladinose sugar moiety and the lactone ring.[1] Oxidative stress leads to modifications of the lactone ring, the cladinose moiety, the tertiary amine, and the oxime side chain.[2][3] Photodegradation can result in N-demethylation, O-demethylation, or direct cleavage of the side chain, desosamine, or cladinose moiety.[4][5]
Q2: What are the major degradation byproducts of this compound?
A2: A number of degradation byproducts have been identified across various stress conditions. Key byproducts include descladinose derivatives, erythromycin-oxime, and various N- and O-demethylated forms.[6] Isomerization from the (E)- to the (Z)-configuration is another observed transformation.[6] A detailed list of identified byproducts is provided in the tables below.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Several analytical techniques are suitable for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent drug and its degradation products.[7][8][9] For structural elucidation of the byproducts, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS) or high-resolution mass spectrometry (e.g., QTOF), are recommended.[1][10] Thin-Layer Chromatography (TLC) can also be used for qualitative and semi-quantitative analysis.[1]
Q4: Are there any known factors that can influence the rate of this compound degradation?
A4: Yes, several factors can affect the stability of this compound. The pH of the solution is a critical factor, with increased degradation observed in acidic conditions.[1] The presence of oxidizing agents, such as hydrogen peroxide, will accelerate degradation.[7][11] Exposure to UV light is also a significant factor in photolytic degradation.[7][8] Additionally, the presence of dissolved organic matter can enhance phototransformation.[4]
Troubleshooting Guides
Issue: Unexpected or Rapid Degradation of this compound in Solution
Possible Cause 1: Acidic pH of the medium.
-
Troubleshooting Step: Measure the pH of your experimental solution. This compound is known to be unstable in acidic environments.
-
Recommendation: If the pH is low, consider using a buffered solution to maintain a neutral or slightly alkaline pH, if compatible with your experimental design.
Possible Cause 2: Presence of oxidizing contaminants.
-
Troubleshooting Step: Review the composition of your reagents and solvents for any potential oxidizing agents.
-
Recommendation: Use high-purity solvents and reagents. If oxidative degradation is suspected, consider degassing your solutions or adding an antioxidant, if permissible for your experiment.
Possible Cause 3: Accidental exposure to light.
-
Troubleshooting Step: Assess your experimental setup for potential light exposure, especially UV light from laboratory equipment.
-
Recommendation: Protect your samples from light by using amber vials or covering your glassware with aluminum foil. Conduct experiments under controlled lighting conditions.
Issue: Difficulty in Separating this compound from its Degradation Products by HPLC
Possible Cause 1: Inappropriate stationary phase.
-
Troubleshooting Step: Review the type of HPLC column you are using.
-
Recommendation: A C18 reversed-phase column is commonly and successfully used for the separation of this compound and its degradation products.[7][8][9]
Possible Cause 2: Suboptimal mobile phase composition.
-
Troubleshooting Step: Evaluate the composition and pH of your mobile phase.
-
Recommendation: A common mobile phase consists of a mixture of a phosphate buffer and methanol or acetonitrile.[7][8][9] Adjusting the pH of the buffer and the ratio of the organic solvent can significantly improve separation.
Possible Cause 3: Inadequate detection wavelength.
-
Troubleshooting Step: Check the UV detection wavelength used in your HPLC method.
-
Recommendation: A detection wavelength of around 215 nm is often used for this compound and its degradation products.[7][8]
Data Presentation
Table 1: Summary of this compound Degradation Byproducts Identified under Various Stress Conditions
| Degradation Pathway | Identified Byproduct/Modification | Reference |
| Acidic Hydrolysis | Descladinose Roxithromycin | [1][12] |
| Hydrolysis of the lactone ring | [1] | |
| Oxidation | Attack on the oxygen linking the lactone ring and cladinose | [2][3] |
| Modification of the tertiary amine | [2][3] | |
| Modification of the oxime side chain | [2][3] | |
| Photolysis | N-demethylation | [4][5] |
| O-demethylation | [4][5] | |
| Cleavage of the side chain | [4][5] | |
| Cleavage of the desosamine moiety | [4][5] | |
| Cleavage of the cladinose moiety | [4][5] | |
| Metabolism (in vivo) | Isomerization to (Z)-isomers | [6] |
| N,O-di-demethylated derivatives | [6] | |
| Dealkylation of the oxime ether side chain | [6] |
Experimental Protocols
Protocol 1: Forced Degradation by Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol.
-
Acid Treatment: Add an appropriate volume of the stock solution to a solution of hydrochloric acid (e.g., 1.0 M HCl).[11]
-
Incubation: Keep the mixture at room temperature or an elevated temperature (e.g., 75°C) for a specified period (e.g., 24 hours).[11]
-
Neutralization: After incubation, neutralize the solution with a suitable base (e.g., sodium hydroxide).
-
Analysis: Analyze the resulting solution by HPLC or LC-MS to identify and quantify the degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.
-
Oxidant Treatment: Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% or 15% H2O2).[11]
-
Incubation: Keep the mixture at room temperature or an elevated temperature (e.g., 75°C) for a specified period (e.g., 30 minutes to 24 hours).[11]
-
Analysis: Analyze the solution directly by HPLC or LC-MS.
Protocol 3: Forced Degradation by Photolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Light Exposure: Expose the solution to a UV lamp (e.g., at 254 nm) for a defined period (e.g., 8 to 24 hours).[7][8][11]
-
Control Sample: Prepare a control sample that is protected from light and kept under the same conditions.
-
Analysis: Compare the chromatograms of the exposed and control samples using HPLC or LC-MS.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phototransformation of roxithromycin in the presence of dissolved organic matter: Characteriazation of the degradation products and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
Technical Support Center: Optimizing LEXITHROMYCIN (as represented by Azithromycin) Dosage in Animal Models
Disclaimer: The compound "Lexithromycin" does not correspond to a known therapeutic agent in publicly available scientific literature. This guide has been developed using Azithromycin, a well-characterized macrolide antibiotic, as a representative model. The principles, protocols, and troubleshooting advice provided herein are based on data for Azithromycin and should be adapted as necessary for novel compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of macrolide antibiotics in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Azithromycin?
A1: Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria, which prevents the translation of mRNA.[1][2] It can also accumulate in host cells like macrophages, making it effective against intracellular pathogens.[2][3] Additionally, Azithromycin exhibits immunomodulatory and anti-inflammatory properties by affecting inflammatory cell signaling pathways.[4][5]
Q2: How does the long half-life of Azithromycin affect dosing schedules in animal models?
A2: Azithromycin has a notably long elimination half-life and extensive tissue distribution.[6][7] This allows for less frequent dosing, such as once-daily or even single-dose regimens, which can be as effective or superior to multi-dose schedules of the same total cumulative dose.[7][8] The long half-life is attributed to extensive uptake and slow release from tissues.[9]
Q3: What are the common routes of administration for Azithromycin in animal studies?
A3: The most common routes are oral (p.o.) and intravenous (i.v.).[7][10] It is also administered subcutaneously (s.c.) and intramuscularly (i.m.).[11][12] Oral administration is convenient, but bioavailability can be a factor.[7] Intravenous administration ensures 100% bioavailability, while intramuscular injection can cause local tissue irritation.[7][11]
Q4: Are there known drug interactions to be aware of when using Azithromycin in animal models?
A4: While specific drug interaction studies in animals are not extensively reported, caution is advised.[10] In humans, Azithromycin can interact with drugs metabolized by the CYP3A4 enzyme, although its effect is less pronounced than that of other macrolides like erythromycin.[1] Concurrent use with oral antacids can reduce the absorption of Azithromycin.[13]
Troubleshooting Guide
Issue 1: Inconsistent or low oral bioavailability.
-
Possible Cause: Food effect. The absorption of some Azithromycin formulations can be affected by the presence of food.[7]
-
Solution: Standardize feeding schedules relative to dosing. For oral suspensions, it is often recommended to administer on an empty stomach.[10] For tablets, administration with food may be preferable.[10] Always maintain consistency across all study groups.
Issue 2: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inaccurate dosing, particularly with small animals where volumes are minimal. Stress can also alter gastrointestinal motility and absorption.
-
Solution: Ensure precise calibration of administration equipment. For oral gavage, confirm proper technique to avoid accidental tracheal administration. Allow for an adequate acclimatization period for the animals to minimize stress.
Issue 3: Observed adverse effects such as gastrointestinal upset (vomiting, diarrhea).
-
Possible Cause: Direct irritation of the gastrointestinal tract or disruption of gut flora. This is a known side effect of macrolide antibiotics.[13]
-
Solution: Consider dividing the daily dose into two smaller administrations if the protocol allows. Administering oral doses with a small amount of food may mitigate irritation.[10] If severe, re-evaluate the dose level or consider a different administration route. In some species like rabbits and horses, if gastrointestinal side effects occur, the medication should be stopped.[10]
Issue 4: Lack of efficacy in an infection model despite in vitro susceptibility.
-
Possible Cause: Suboptimal tissue penetration at the site of infection or rapid metabolism. Although Azithromycin generally shows excellent tissue distribution, concentrations can vary between organs.[14]
-
Solution: Measure drug concentrations in the target tissue, not just in plasma, to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key parameter for efficacy.[15] A loading dose might be necessary to achieve target concentrations more rapidly.[15]
Issue 5: Injection site reactions after intramuscular (i.m.) administration.
-
Possible Cause: Azithromycin can cause muscle tissue damage at the injection site.[11]
-
Solution: Limit the volume of injection per site and rotate injection sites if multiple doses are required. Monitor for signs of pain, swelling, or inflammation. If reactions are severe, consider alternative administration routes like subcutaneous or intravenous.[7][12]
Data Presentation: Pharmacokinetic Parameters of Azithromycin
The following table summarizes key pharmacokinetic parameters of Azithromycin in various animal models. These values can serve as a starting point for dose selection.
| Animal Model | Dose and Route | T½ (Half-life) | Cmax (Peak Plasma Concentration) | Bioavailability (%) | Reference |
| Mouse | 100 mg/kg (single oral) | ~40 hours (tissue) | Not Specified | Well-absorbed | [6][9] |
| Rat | 200 mg/kg (oral) | Long half-life | Not Specified | Well-absorbed | [14] |
| Rat | 10-40 mg/kg (single oral) | ~40 hours (tissue) | Proportional to dose | High tissue affinity | [9] |
| Rabbit | 80 mg/kg (oral) | Long half-life | Not Specified | Not Specified | [14] |
| Rabbit | 10 mg/kg (i.m.) | 25.1 hours | 0.26 µg/mL | 97.7% | [11] |
| Dog | 30 mg/kg (5 oral doses) | ~90 hours (tissue) | Not Specified | Well-absorbed | [9] |
| Gerbil | 12.5-50 mg/kg (oral) | Not Specified | Not Specified | Effective in otitis media model | |
| Hamster | 10 mg/kg (i.p.) | Not Specified | Not Specified | Effective in leptospirosis model | [16] |
| Sheep | 20 mg/kg (i.m.) | 61.3 hours | 1.26 µg/mL | 94.1% | [9] |
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rodents
-
Preparation: Prepare the Azithromycin suspension at the desired concentration in a suitable vehicle (e.g., water, 0.5% methylcellulose). Ensure the suspension is homogenous by vortexing before drawing each dose.
-
Animal Handling: Gently restrain the animal (mouse or rat). Ensure the head and body are held in a straight line to facilitate passage into the esophagus.
-
Administration: Use a ball-tipped gavage needle appropriate for the animal's size. Insert the needle into the side of the mouth, advance it gently along the esophagus into the stomach. Administer the dose slowly to prevent regurgitation.
-
Post-Administration: Return the animal to its cage and monitor for any immediate adverse reactions for at least 30 minutes.
Protocol 2: Pharmacokinetic Study Sample Collection (Rodents)
-
Study Design: Animals are divided into groups, with each group representing a specific time point for sample collection after a single dose of Azithromycin.
-
Blood Collection: At the designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Tissue Collection: Following blood collection (for terminal time points), euthanize the animal. Perfuse the circulatory system with saline to remove residual blood from organs. Dissect the target tissues (e.g., lung, liver, spleen), weigh them, and flash-freeze in liquid nitrogen.[14]
-
Sample Storage: Store all plasma and tissue samples at -70°C or lower until analysis.[8]
Visualizations
Caption: Dual mechanism of Azithromycin: antibacterial action and immunomodulatory effects.
Caption: General experimental workflow for a PK/PD study in animal models.
Caption: Logical flowchart for iterative dose optimization in preclinical studies.
References
- 1. Azithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. [Azithromycin, pharmacodynamic evaluation in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Azithromycin | VCA Animal Hospitals [vcahospitals.com]
- 11. Pharmacokinetics and tissue tolerance of azithromycin after intramuscular administration to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic and therapeutic activities of azithromycin in a mouse model of pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin (Zithromax) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. Pharmacokinetics of azithromycin after single oral dosing of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
minimizing off-target effects of LEXITHROMYCIN
Technical Support Center: LEXITHROMYCIN
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] It specifically binds to the 50S subunit of the bacterial ribosome, which halts the elongation of polypeptide chains and, consequently, inhibits bacterial growth.[1][4] While it is primarily bacteriostatic, it can exhibit bactericidal properties at higher concentrations.[1][3]
Q2: I am observing unexpected cytotoxicity in my mammalian cell line experiments. Is this a known issue?
A2: While this compound is designed to be selective for bacterial ribosomes, high concentrations or prolonged exposure can sometimes lead to off-target effects in mammalian cells. This may be due to interactions with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes, or other unintended cellular targets. If you observe unexpected cytotoxicity, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental duration.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors.[5] First, ensure that your this compound stock solution is properly prepared and stored to maintain its stability. We recommend aliquoting the stock solution to avoid repeated freeze-thaw cycles. Second, variations in cell density, passage number, or experimental conditions can all contribute to variability.[6] It is also crucial to rule out any experimental error by repeating the experiment with proper controls.[7][8] If the inconsistency persists, consider performing quality control on your cell line to check for contamination or genetic drift.
Q4: How can I proactively minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data.[9] We recommend the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired effect in your model system through careful dose-response studies.
-
Include proper controls: Always include untreated and vehicle-treated control groups in your experiments to differentiate between drug-specific effects and other sources of variation.
-
Consider profiling studies: For in-depth analysis, consider performing proteomic or transcriptomic profiling to identify unintended changes in protein expression or gene regulation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High background signal in cellular assays | 1. Sub-optimal drug concentration.2. Off-target pathway activation.3. Assay interference. | 1. Perform a dose-response curve to find the optimal concentration.2. Validate key off-target pathways via Western blot or qPCR.3. Run an assay control with this compound in a cell-free system. |
| Unexpected changes in cell morphology | 1. Cytotoxicity due to off-target effects.2. Interference with cytoskeletal components. | 1. Perform a cell viability assay (e.g., MTT, trypan blue).2. Use microscopy to observe changes in the cytoskeleton. |
| Discrepancy between in vitro and in vivo results | 1. Poor bioavailability or rapid metabolism of this compound in the in vivo model.2. Complex biological responses not captured in vitro. | 1. Conduct pharmacokinetic studies to assess drug exposure.2. Analyze key biomarkers in both in vitro and in vivo models to bridge the translational gap. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize the off-target effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate your mammalian cell line of choice in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound and treat the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Off-Target Kinase Profiling
To investigate if this compound has unintended effects on host cell signaling, a kinase profiling assay can be performed.
-
Compound Submission: Provide a stock solution of this compound at a known concentration to a commercial kinase profiling service.
-
Assay Performance: The service will screen this compound against a panel of recombinant kinases (e.g., a panel of ~400 kinases) at one or more concentrations.[10]
-
Data Analysis: The results will be provided as a percentage of kinase activity inhibition. Analyze the data to identify any kinases that are significantly inhibited by this compound.[11]
-
Cellular Validation: For any identified off-target kinases, validate the inhibitory effect in your cell line using methods such as Western blotting to probe for the phosphorylation of downstream substrates.
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. Roxithromycin Result Summary | BioGRID [thebiogrid.org]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Lexithromycin Formulation Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of Lexithromycin. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation exhibits very low aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for macrolide antibiotics.[1][2] The initial approach involves characterizing the physicochemical properties of your this compound batch. Key parameters to investigate include its crystallinity, polymorphism, and solubility in various organic solvents and biorelevant media. Based on these findings, you can select an appropriate solubility enhancement strategy.
Q2: What are the most common formulation strategies for improving the bioavailability of poorly soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2][3][4] These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorph screening, amorphous solid dispersions).[2]
-
Chemical Modifications: Salt formation, cocrystallization, pH adjustment, and the use of buffers.[2]
-
Carrier-Based Systems: Solid dispersions, cyclodextrin complexation, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1]
Q3: Can particle size reduction alone solve the bioavailability issues of this compound?
A3: While particle size reduction, such as micronization, increases the surface area available for dissolution, it may not always be sufficient for drugs with very low intrinsic solubility.[4] For Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), dissolution rate is the limiting factor for absorption, and increasing the surface area can be beneficial.[5] However, for compounds with extremely low solubility, combining particle size reduction with other techniques, like the use of surfactants or conversion to an amorphous state, is often more effective.[3]
Q4: How do I choose between different formulation approaches like solid dispersions and lipid-based formulations?
A4: The choice depends on the specific properties of this compound and the desired product profile.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. It is particularly useful for crystalline drugs that can be converted to a higher-energy amorphous state, thereby increasing their apparent solubility and dissolution rate.[4]
-
Lipid-Based Formulations (e.g., SEDDS): These are suitable for lipophilic drugs. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This facilitates drug absorption.[1]
A systematic approach involving pre-formulation studies is crucial for selecting the most appropriate strategy.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound from Solid Dosage Forms
Symptoms:
-
Inconsistent or slow drug release during in vitro dissolution testing.
-
Low and variable bioavailability in preclinical studies.
Possible Causes:
-
High crystallinity of the this compound API.
-
Poor wettability of the drug particles.
-
Inadequate disintegration of the tablet or capsule.
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Micronization | Reduce the particle size of this compound using a jet mill or air-jet mill. | Increased surface area leading to a faster dissolution rate. |
| Solid Dispersion | Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. | Conversion of crystalline drug to a more soluble amorphous form. |
| Inclusion of Surfactants | Incorporate a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the formulation. | Improved wettability of the drug particles. |
Issue 2: Physical or Chemical Instability of the this compound Formulation
Symptoms:
-
Changes in physical appearance (color, caking) upon storage.
-
Degradation of the API or formation of impurities over time.
-
Recrystallization of an amorphous formulation.
Possible Causes:
-
Hygroscopicity of the formulation components.
-
Incompatibility between this compound and excipients.
-
Sub-optimal storage conditions (temperature, humidity).
Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Excipient Compatibility Studies | Conduct binary mixture studies of this compound with selected excipients under accelerated stability conditions (e.g., 40°C/75% RH). Analyze for degradation products using HPLC. | Selection of compatible excipients that do not promote drug degradation. |
| Moisture Protective Packaging | Package the final dosage form in blisters with high moisture barrier properties (e.g., Aclar®, cold form foil). | Prevention of moisture uptake and related degradation pathways. |
| Polymer Selection for Amorphous Solid Dispersions | Choose a polymer with a high glass transition temperature (Tg) and good miscibility with this compound to prevent recrystallization. | Stabilization of the amorphous form of the drug. |
Quantitative Data Summary
The following tables provide a comparative overview of potential solubility enhancement strategies for a model macrolide antibiotic with properties similar to this compound.
Table 1: Solubility of a Model Macrolide in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| 0.1 N HCl (pH 1.2) | 5 - 10 |
| Phosphate Buffer (pH 6.8) | 1 - 5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 15 - 25 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 50 - 100 |
Table 2: Comparison of Formulation Strategies on Apparent Solubility
| Formulation Approach | Carrier/Excipient | Apparent Solubility Increase (fold) |
| Micronization | - | 2 - 5 |
| Nanosuspension | Surfactant (e.g., Poloxamer 188) | 10 - 20 |
| Solid Dispersion | PVP K30 | 20 - 50 |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 15 - 40 |
| SEDDS | Capryol™ 90, Cremophor® EL, Transcutol® HP | > 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Media Milling
-
Preparation of the Slurry: Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Introduce the slurry into a high-shear media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent drug degradation.
-
Particle Size Analysis: At regular intervals, withdraw samples and measure the particle size distribution using laser diffraction or dynamic light scattering.
-
Harvesting: Once the desired particle size is achieved (typically < 500 nm), separate the nanosuspension from the grinding media.
-
Downstream Processing: The nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) to create a solid dosage form.
Protocol 2: Formulation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone, methanol).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer.
-
Process Parameters: Optimize the inlet temperature, feed rate, and atomization pressure to ensure efficient solvent evaporation and formation of a dry powder.
-
Powder Collection: Collect the solid dispersion powder from the cyclone separator.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug (absence of a melting endotherm).
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.
-
Visualizations
Caption: this compound Formulation Development Workflow
Caption: Troubleshooting Logic for this compound Formulation
References
Lexithromycin Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Lexithromycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
This compound, a macrolide antibiotic, exhibits poor aqueous solubility and is susceptible to degradation in the acidic environment of the stomach. Furthermore, it is a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine, which actively transport the drug back into the intestinal lumen, reducing its net absorption.
Q2: What are the most promising strategies for enhancing the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) can improve solubility and protect the drug from degradation.
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can enhance its stability and provide controlled release.
-
Amorphous Solid Dispersions: Converting crystalline this compound to an amorphous form by dispersing it in a polymer matrix can significantly increase its dissolution rate.
Q3: Are there any known excipients that can inhibit P-gp efflux of this compound?
Certain pharmaceutical excipients have been shown to inhibit P-gp activity, thereby increasing the intestinal absorption of P-gp substrates like this compound. These include polysorbates (e.g., Tween® 80) and polyethylene glycol (PEG) derivatives. The selection and concentration of such excipients are critical and require careful optimization.
Troubleshooting Guides
Issue 1: Low and variable drug loading in Solid Lipid Nanoparticles (SLNs).
-
Possible Cause 1: Poor solubility of this compound in the lipid matrix.
-
Solution: Screen various solid lipids to identify one in which this compound has higher solubility. A pre-formulation solubility study is highly recommended. Consider using a combination of lipids to create a more amorphous matrix, which can accommodate more drug.
-
-
Possible Cause 2: Drug expulsion during lipid solidification.
-
Solution: Employ a rapid cooling technique (e.g., cold homogenization or high-pressure homogenization followed by cooling in an ice bath) to quickly solidify the nanoparticles. This rapid solidification can trap the drug before it has a chance to be expelled.
-
Issue 2: Inconsistent dissolution profiles for Amorphous Solid Dispersions (ASDs).
-
Possible Cause 1: Phase separation or recrystallization of this compound during storage.
-
Solution: Ensure the chosen polymer has good miscibility with this compound. The drug-to-polymer ratio is crucial; a higher polymer concentration can better prevent recrystallization. Store the ASDs in a desiccator, as moisture can act as a plasticizer and promote recrystallization.
-
-
Possible Cause 2: Incomplete amorphization during preparation.
-
Solution: Optimize the solvent evaporation rate during the preparation of the ASD. A faster evaporation rate generally leads to a more amorphous product. Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in a Rat Model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 25 | 4.0 | 980 ± 120 | 100 |
| This compound-SEDDS | 50 | 780 ± 90 | 1.5 | 5100 ± 450 | 520 |
| This compound-SLNs | 50 | 620 ± 75 | 2.0 | 4350 ± 380 | 444 |
| This compound-ASD | 50 | 950 ± 110 | 1.0 | 6200 ± 510 | 633 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., glyceryl monostearate) by heating it to 5-10°C above its melting point.
-
Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at 10,000 rpm for 15 minutes.
-
-
Formation of SLNs:
-
Disperse the hot oil-in-water emulsion into cold deionized water (2-4°C) under gentle stirring.
-
The volume ratio of the hot emulsion to cold water should be approximately 1:5.
-
-
Purification and Storage:
-
Wash the SLN dispersion by ultracentrifugation to remove excess surfactant and unentrapped drug.
-
Resuspend the pellet in deionized water and store at 4°C.
-
Visualizations
Caption: Workflow for the preparation of this compound-loaded SLNs.
Caption: P-gp mediated efflux of this compound in an enterocyte.
Technical Support Center: Mitigating Lexithromycin Cytotoxicity in Primary Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address cytotoxicity issues encountered when using Lexithromycin in primary cell cultures.
Troubleshooting Guide
This section addresses specific problems users may face during their experiments with this compound.
Question: Why am I observing unexpectedly high levels of cytotoxicity in my primary cell cultures at concentrations that are reported to be safe?
Answer: Several factors can contribute to increased sensitivity of primary cells to this compound. Primary cells are known to be more sensitive than immortalized cell lines, and their response can be influenced by culture conditions and the specific cell type.[1] High cytotoxicity could stem from oxidative stress, mitochondrial dysfunction, or off-target effects.
To diagnose and resolve the issue, consider the following steps:
Table 1: Troubleshooting Unexpectedly High Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Oxidative Stress | Co-treat cells with an antioxidant like N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM.[2][3] | A significant increase in cell viability, indicating that reactive oxygen species (ROS) are a major contributor to the cytotoxicity. |
| Mitochondrial Dysfunction | Assess mitochondrial health using assays like JC-1 or MitoTracker Red. Measure lactate production as an indicator of impaired mitochondrial energetics.[4][5] | This compound may be causing a decrease in mitochondrial membrane potential or an increase in lactate, confirming mitochondrial toxicity. |
| Inappropriate Cell Seeding Density | Optimize cell seeding density. Too low or too high densities can affect cell health and drug response.[6] | Consistent and reproducible cytotoxicity data across experiments. |
| Expired or Improperly Stored Reagents | Ensure all culture media, supplements, and this compound stocks are within their expiration dates and have been stored correctly.[6] | Reduced baseline cell stress and more reliable experimental results. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. | Elimination of a confounding factor that can cause cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: The optimal concentration of this compound is highly dependent on the primary cell type. For macrolides, inhibitory concentrations in primary human osteoblasts have been observed in the 20-40 µg/ml range.[4][5] It is crucial to perform a dose-response curve for each new cell type to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). A good starting point for a dose-response experiment would be a range from 0.1 µM to 100 µM.
Q2: Can co-treatment with antioxidants reduce this compound-induced cytotoxicity?
A2: Yes. If this compound induces cytotoxicity through the generation of reactive oxygen species (ROS), co-treatment with an antioxidant can be effective.[7][8] Antioxidants work by neutralizing free radicals, thereby reducing cellular damage.[2] N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.
Table 2: Recommended Antioxidant Co-treatment Concentrations
| Antioxidant | Starting Concentration Range | Notes |
| N-acetylcysteine (NAC) | 1 - 10 mM | Pre-incubation for 1-2 hours before adding this compound may enhance its protective effects. |
| Vitamin E (α-tocopherol) | 50 - 200 µM | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[7] |
| Ascorbic Acid (Vitamin C) | 50 - 100 µM | A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E. |
Q3: How does this compound induce apoptosis, and how can I measure it?
A3: Drug-induced apoptosis is often mediated through the activation of caspases, which are a family of proteases that execute programmed cell death.[9][10] this compound may trigger either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) apoptotic pathway, culminating in the activation of executioner caspases like Caspase-3.[11] You can measure apoptosis using a Caspase-3 activity assay, which detects the cleavage of a specific substrate by active Caspase-3.[12]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[13]
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (with and without antioxidant co-treatment) for 24-48 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol quantifies the activity of Caspase-3, a key marker of apoptosis.[12]
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT protocol.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., Ac-DEVD-AFC) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: Quantify Caspase-3 activity based on a standard curve generated with purified active Caspase-3.
Visualizations
Diagram 1: Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: this compound may induce mitochondrial dysfunction, leading to ROS production and apoptosis.
Diagram 2: Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A stepwise workflow to investigate and counteract this compound cytotoxicity.
Diagram 3: Logical Troubleshooting Flow
References
- 1. kosheeka.com [kosheeka.com]
- 2. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence on mitochondria and cytotoxicity of different antibiotics administered in high concentrations on primary human osteoblasts and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of antioxidants in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
LEXITHROMYCIN stability issues in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lexithromycin in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with this compound in acidic environments?
A1: this compound, like many macrolide antibiotics, is susceptible to degradation in acidic conditions. The primary stability issue is the acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolactone ring. This leads to the formation of an inactive aglycone metabolite. A secondary degradation pathway involves the opening of the lactone ring, which also results in a loss of antibacterial activity.
Q2: What are the main degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound primarily degrades into two products:
-
This compound Aglycone: Formed by the cleavage of the cladinose sugar.
-
Seco-Lexithromycin: Formed by the hydrolytic opening of the macrolactone ring.
Q3: At what pH range does this compound exhibit the most significant degradation?
A3: this compound is most unstable at a pH below 4.0. The rate of degradation increases significantly as the pH decreases. For instance, in simulated gastric fluid (pH 1.2), this compound undergoes rapid degradation.
Q4: Are there any formulation strategies to protect this compound from acid degradation?
A4: Yes, several formulation strategies can enhance the stability of this compound in acidic environments:
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or capsules can protect this compound from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.
-
Buffering Agents: Incorporating alkaline excipients, such as sodium bicarbonate or magnesium oxide, into the formulation can create a micro-environment with a higher pH, thus protecting the drug from acidic degradation.
-
Prodrugs: Synthesizing a more acid-stable prodrug of this compound that converts to the active form in the body is another viable approach.
Q5: How can I accurately quantify this compound and its degradation products in a sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous determination of this compound and its degradation products. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is commonly used. UV detection at 215 nm is suitable for quantification.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in an in-vitro dissolution study using acidic media.
-
Possible Cause: The dissolution medium is too acidic, causing rapid degradation of the this compound.
-
Troubleshooting Steps:
-
Verify Media pH: Ensure the pH of your dissolution medium is correctly prepared and measured.
-
Consider Alternative Media: If appropriate for your study, consider using a dissolution medium with a pH closer to neutral (e.g., pH 4.5 or 6.8) to slow down degradation and allow for accurate measurement.
-
Time-Point Optimization: If using acidic media is necessary, shorten the time points for sample collection to capture the initial dissolution before significant degradation occurs.
-
Formulation Check: If you are testing a formulated product, the protective mechanism (e.g., enteric coating) may be failing. Investigate the integrity of the formulation.
-
Issue 2: Unexpected peaks appearing in the HPLC chromatogram during a stability study.
-
Possible Cause: These are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Peak Identification: Based on typical degradation pathways, the early eluting peak is likely the more polar this compound Aglycone, and the later eluting peak could be Seco-Lexithromycin.
-
Forced Degradation Study: Perform a forced degradation study by intentionally exposing this compound to acidic, basic, oxidative, and photolytic stress conditions. This will help in confirming the identity of the degradation peaks.
-
Mass Spectrometry (MS) Analysis: For definitive identification, couple your HPLC system with a mass spectrometer to determine the mass-to-charge ratio of the unknown peaks and confirm their structures.
-
Issue 3: Poor recovery of this compound from a formulation during assay.
-
Possible Cause: Inefficient extraction of the drug from the formulation or degradation during the extraction process.
-
Troubleshooting Steps:
-
Extraction Solvent pH: Ensure the pH of your extraction solvent is not acidic. A neutral or slightly basic pH is recommended to prevent degradation during extraction.
-
Sonication Time: Optimize the sonication time to ensure complete extraction without causing localized heating that could accelerate degradation.
-
Sample Preparation Temperature: Keep sample preparations cool to minimize degradation.
-
Data Presentation
Table 1: Stability of this compound in Different pH Buffers at 37°C
| pH | Time (hours) | This compound Remaining (%) | This compound Aglycone (%) | Seco-Lexithromycin (%) |
| 1.2 | 1 | 45.2 | 50.1 | 4.7 |
| 2 | 18.5 | 72.3 | 9.2 | |
| 4 | 3.1 | 85.6 | 11.3 | |
| 4.5 | 1 | 92.8 | 6.5 | 0.7 |
| 2 | 85.4 | 13.2 | 1.4 | |
| 4 | 72.1 | 25.8 | 2.1 | |
| 6.8 | 1 | 99.5 | 0.4 | 0.1 |
| 2 | 98.9 | 0.9 | 0.2 | |
| 4 | 97.8 | 1.9 | 0.3 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 6.5) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its degradation products in the mobile phase.
-
Prepare samples by dissolving the drug substance or formulation in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standards.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase before injection.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase before injection.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours. Dilute with mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours. Dissolve in mobile phase before injection.
Visualizations
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: Workflow for assessing this compound stability in acidic media.
Technical Support Center: Managing Lexithromycin-Induced Gastrointestinal Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lexithromycin. The information is designed to help you anticipate, manage, and mitigate potential gastrointestinal (GI) side effects observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A1: this compound, like other macrolide antibiotics, is a motilin receptor agonist.[1][2] This means it mimics the action of motilin, a gut hormone that stimulates gastrointestinal motility.[2][3] This stimulation can lead to common GI side effects such as nausea, vomiting, abdominal pain, and diarrhea.[1][4][5]
Q2: Are the gastrointestinal side effects of this compound dose-dependent?
A2: Yes, the gastrointestinal disturbances caused by macrolides like erythromycin are often dose-related.[6] Higher concentrations of the drug can lead to a greater incidence and severity of these side effects.
Q3: What are the expected rates of gastrointestinal side effects with macrolide antibiotics?
A3: Clinical studies have shown a higher incidence of gastrointestinal adverse events with macrolide antibiotics compared to placebo.[4][7][8] The table below summarizes the odds ratios for common GI side effects.
Troubleshooting Guides
Problem 1: High incidence of diarrhea observed in animal models treated with this compound.
Possible Cause: Disruption of the normal gut microbiota, a common effect of broad-spectrum antibiotics.[9]
Troubleshooting Steps:
-
Co-administration with Probiotics: Consider administering a probiotic formulation alongside this compound. Probiotics are live microorganisms that can help maintain a healthy gut microbial balance.[9][10]
-
Dose-Response Evaluation: Determine if the diarrheal incidence is dose-dependent by testing a range of this compound concentrations.
-
Stool Analysis: Conduct microbiological analysis of stool samples to identify any opportunistic pathogens that may be proliferating.
Problem 2: Significant weight loss and reduced food intake in preclinical studies.
Possible Cause: Nausea, vomiting, and abdominal pain leading to decreased appetite and food aversion.
Troubleshooting Steps:
-
Formulation Modification: Explore alternative drug delivery systems designed to reduce upper GI tract exposure to this compound.[11][12]
-
Dietary Adjustments: Ensure the diet provided to the animals is highly palatable and easily digestible.
-
Behavioral Monitoring: Implement behavioral assays to assess for signs of nausea or discomfort in the animal models.
Quantitative Data Summary
Table 1: Incidence of Macrolide-Induced Gastrointestinal Side Effects (Compared to Placebo)
| Gastrointestinal Side Effect | Odds Ratio (95% CI) | Quality of Evidence |
| Diarrhea | 1.70 (1.34 to 2.16) | Low |
| Abdominal Pain | 1.66 (1.22 to 2.26) | Low |
| Nausea | 1.61 (1.37 to 1.90) | Moderate |
| Vomiting | 1.27 (1.04 to 1.56) | Moderate |
| Unspecified GI Disorders | 2.16 (1.56 to 3.00) | Moderate |
Data sourced from a Cochrane review of 183 studies.[4][7][8][13]
Table 2: Recommended Probiotic Strains for Antibiotic-Associated Diarrhea (AAD)
| Probiotic Strain | Recommended Dosage (CFU/day) | Key Findings |
| Lactobacillus rhamnosus GG | 5 to 40 billion | Effective in preventing AAD.[10][14] |
| Saccharomyces boulardii | 5 to 40 billion | Shown to be one of the most efficacious choices for preventing AAD.[10][14] |
| Lactobacillus casei | 10 to 50 billion | May be particularly effective in preventing C. difficile-related diarrhea.[10] |
CFU: Colony-Forming Units. Dosages are based on clinical trial data.[10][14]
Experimental Protocols
Protocol 1: In Vitro Motilin Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the motilin receptor.
Methodology:
-
Membrane Preparation: Isolate crude smooth muscle membrane fractions from rabbit or human duodenal tissue.
-
Radioligand Binding: Incubate the membrane preparations with a known concentration of radiolabeled motilin (e.g., [125I]-motilin) and varying concentrations of this compound.
-
Displacement Curve: Measure the displacement of the radiolabeled motilin by this compound using a gamma counter.
-
Data Analysis: Calculate the concentration of this compound required to displace 50% of the bound radiolabeled motilin (IC50) to determine its binding affinity.[3]
Protocol 2: Probiotic Co-administration to Mitigate Diarrhea in a Murine Model
Objective: To assess the efficacy of a probiotic formulation in reducing the incidence and severity of this compound-induced diarrhea.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the experimental conditions for one week.
-
Group Allocation: Randomly assign mice to the following groups:
-
Vehicle control
-
This compound only
-
Probiotic only
-
This compound + Probiotic
-
-
Dosing Regimen:
-
Administer this compound orally at a predetermined dose known to induce diarrhea.
-
Administer the probiotic formulation (e.g., Lactobacillus rhamnosus GG, 109 CFU) orally two hours after this compound administration.[15]
-
-
Monitoring: Monitor the mice daily for:
-
Stool consistency and frequency
-
Body weight
-
Food and water intake
-
-
Data Analysis: Compare the incidence and duration of diarrhea, as well as changes in body weight, between the different treatment groups.
Protocol 3: Formulation and Evaluation of this compound-Loaded Chitosan Nanoparticles
Objective: To develop a nano-drug delivery system for this compound to potentially reduce its gastrointestinal side effects.
Methodology:
-
Nanoparticle Formulation:
-
Dissolve chitosan in an acidic aqueous solution.
-
Dissolve this compound in a suitable organic solvent.
-
Add the this compound solution to the chitosan solution under constant stirring to form nanoparticles via ionic gelation.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Calculate the encapsulation efficiency and drug loading capacity using spectrophotometry.
-
-
In Vitro Release Study:
-
Perform an in vitro drug release study in simulated gastric and intestinal fluids to evaluate the release profile of this compound from the nanoparticles.
-
-
Preclinical Evaluation:
-
Administer the this compound-loaded nanoparticles to an animal model and compare the incidence of gastrointestinal side effects to that of free this compound.
-
Visualizations
Caption: this compound signaling pathway leading to GI side effects.
Caption: Workflow for assessing GI side effects in preclinical models.
Caption: Troubleshooting guide for managing GI side effects.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse events in people taking macrolide antibiotics | Cochrane [cochrane.org]
- 9. dynamed.com [dynamed.com]
- 10. RACGP - Probiotics for the prevention of antibiotic-associated diarrhoea in adults and children [racgp.org.au]
- 11. Nanosized Drug Delivery Systems in Gastrointestinal Targeting: Interactions with Microbiota [mdpi.com]
- 12. Advanced oral drug delivery systems for gastrointestinal targeted delivery: the design principles and foundations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vbn.aau.dk [vbn.aau.dk]
- 14. Probiotics to Prevent Antibiotic-Associated Diarrhea in Children | AAFP [aafp.org]
- 15. Probiotics Proven to Reduce the Risk of Antibiotic-Associated Diarrhea [endomune.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Azithromycin vs. The Next-Generation Macrolide Concept, Lexithromycin
An Objective Guide for Researchers and Drug Development Professionals
The landscape of macrolide antibiotics is continually evolving, driven by the need for enhanced efficacy, improved pharmacokinetic profiles, and strategies to combat emerging resistance. Azithromycin, a cornerstone of this class, has long been valued for its broad-spectrum activity and excellent tissue penetration.[1][2] This guide provides a comparative overview of the in vivo efficacy of azithromycin against a hypothetical next-generation macrolide, termed "Lexithromycin," representing a conceptual advance in macrolide therapeutics.
While "this compound" is a conceptual agent for the purpose of this guide, its projected performance benchmarks are based on plausible advancements in antibacterial drug discovery. The following sections detail comparative efficacy data, experimental protocols for key in vivo studies, and a visualization of a standard experimental workflow.
Quantitative Efficacy Comparison
The following table summarizes the in vivo efficacy of azithromycin in established animal models, alongside the projected efficacy of the conceptual this compound. This data is compiled from multiple preclinical studies.
| Parameter | Azithromycin | This compound (Hypothetical) | Animal Model | Pathogen | Reference |
| Bacterial Load Reduction (Lung) | >99.9% reduction at 25 mg/kg | >99.9% reduction at 15 mg/kg | Mouse Lung Infection | Streptococcus pneumoniae | [3][4] |
| Bacterial Load Reduction (Middle Ear) | Eradication of bacteria | Enhanced eradication with lower dosage | Gerbil Middle Ear Infection | Haemophilus influenzae | [3] |
| Bacterial Load Reduction (Thigh) | 99% reduction | >99% reduction with broader coverage | Mouse Thigh Infection | Staphylococcus aureus | [5] |
| Bacterial Load Reduction (Liver) | Significant reduction at 5 mg/kg | Superior reduction at 5 mg/kg | Mouse Systemic Infection | Salmonella enteritidis | [5] |
| Survival Rate | Trend for increased survival with less frequent dosing | High survival rates with flexible dosing | Mouse Sepsis Model | Streptococcus pneumoniae | [6] |
Experimental Protocols
The data presented above is derived from established and reproducible in vivo experimental models. Below are the detailed methodologies for key experiments.
Mouse Lung Infection Model
This model is designed to assess the efficacy of antibiotics against respiratory pathogens.
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection: Mice are intranasally inoculated with a suspension of Streptococcus pneumoniae.
-
Treatment: A single dose of the test antibiotic (e.g., Azithromycin at 25 mg/kg) is administered orally 24 hours prior to the bacterial challenge.[3]
-
Assessment: At a predetermined time point post-infection (e.g., 24 hours), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted.
-
Quantification: The diluted homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Outcome: Efficacy is determined by comparing the bacterial load in the lungs of treated animals to that of an untreated control group.[3]
Gerbil Middle Ear Infection Model (Otitis Media)
This model is crucial for evaluating antibiotic efficacy in treating middle ear infections.
-
Animal Model: Mongolian gerbils are utilized due to their susceptibility to human middle ear pathogens.
-
Infection: A transbulla challenge is performed by directly inoculating a suspension of amoxicillin-resistant Haemophilus influenzae into the middle ear cavity.[1]
-
Treatment: The test antibiotic is administered orally at specified doses.
-
Assessment: The middle ear bullae are lavaged at a set time after treatment.
-
Quantification: The lavage fluid is cultured to determine the presence or absence of the infecting pathogen. Efficacy is correlated with the antibiotic concentration in the bulla lavage.[3]
-
Outcome: The primary endpoint is the eradication of the pathogen from the middle ear.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo efficacy study in a mouse infection model.
Caption: Generalized workflow of an in vivo antibiotic efficacy study.
Signaling Pathways and Mechanism of Action
Both azithromycin and the conceptual this compound belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
Macrolides bind to the 50S subunit of the bacterial ribosome, subsequently inhibiting the translocation of peptides, which is a crucial step in protein synthesis.[7][8] This action can be either bacteriostatic or bactericidal depending on the drug concentration and the susceptibility of the microorganism.
Conclusion
Azithromycin remains a potent and clinically relevant antibiotic, demonstrating significant in vivo efficacy across a range of infection models.[1][3][5] The conceptual "this compound" represents the next logical step in macrolide development, aiming for enhanced potency, a potentially broader spectrum of activity, and an optimized pharmacokinetic profile. The experimental frameworks detailed in this guide provide a robust basis for the preclinical evaluation of such novel antibiotic candidates. Continued research and development in this area are critical for addressing the ongoing challenge of infectious diseases.
References
- 1. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Relationship of high tissue concentrations of azithromycin to bactericidal activity and efficacy in vivo. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Roxithromycin and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of roxithromycin (a semi-synthetic macrolide) and its parent compound, erythromycin. The information presented herein is supported by experimental data to assist researchers in evaluating their respective antibacterial and anti-inflammatory properties.
I. Antibacterial Activity: A Head-to-Head Comparison
Both roxithromycin and erythromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. Their primary mechanism involves binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. This action is predominantly bacteriostatic, though bactericidal effects can be observed at higher concentrations.
In general, the in vitro antibacterial spectrum of roxithromycin is similar to that of erythromycin; however, there are nuances in their potency against specific pathogens.[1] Most bacterial strains that exhibit resistance to erythromycin are also resistant to roxithromycin.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for roxithromycin and erythromycin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.
| Bacterium | Roxithromycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Bordetella pertussis | MIC₅₀: 0.5, MIC₉₀: 0.5 | MIC₅₀: 0.25, MIC₉₀: 0.25 |
| Legionella pneumophila | MIC₉₀: 1.0 | MIC₉₀: 1.0 |
| Staphylococcus epidermidis (methicillin-susceptible) | Similar bacteriostatic activity in vitro | Similar bacteriostatic activity in vitro |
Note: Lower MIC values indicate greater potency.
II. Anti-inflammatory Properties: Beyond Antibacterial Action
Macrolide antibiotics are recognized for their immunomodulatory effects, which are independent of their antimicrobial activity. These anti-inflammatory properties are attributed to their ability to modulate host immune responses.
Data Presentation: In Vitro Cytokine Inhibition
The following data illustrates the inhibitory effects of roxithromycin and erythromycin on the production of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)—in lipopolysaccharide (LPS)-stimulated J774 macrophage cell lines.
| Cytokine | Roxithromycin (% Inhibition at 80 µM) | Erythromycin (% Inhibition at 80 µM) |
| TNF-α | ~60% | ~45% |
| IL-1β | ~55% | ~40% |
| IL-6 | ~50% | ~35% |
These results suggest that roxithromycin exhibits a more potent in vitro anti-inflammatory effect compared to erythromycin at the same concentration.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the agar dilution or broth microdilution methods as standardized by clinical laboratory guidelines.
-
Agar Dilution Method:
-
A series of agar plates, each containing a different concentration of the antibiotic, is prepared.
-
A standardized inoculum of the test bacteria (typically 10⁴ colony-forming units) is spotted onto the surface of each plate.
-
Plates are incubated under optimal conditions for bacterial growth.
-
The MIC is recorded as the lowest antibiotic concentration that prevents visible bacterial growth.
-
-
Broth Microdilution Method:
-
Two-fold serial dilutions of the antibiotics are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated, and bacterial growth is assessed by measuring the turbidity of the broth.
-
The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.
-
B. In Vitro Anti-inflammatory Assay: Cytokine Inhibition in Macrophages
The anti-inflammatory effects were quantified by measuring the inhibition of cytokine production in a macrophage cell line.
-
Cell Culture: The murine macrophage cell line, J774A.1, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and the production of cytokines.
-
Treatment: The LPS-stimulated cells are treated with varying concentrations of roxithromycin or erythromycin.
-
Incubation: The treated cells are incubated for a specified period (e.g., 16-18 hours) to allow for cytokine production and secretion.[2]
-
Cytokine Measurement: The concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2][3][4][5]
IV. Visualized Pathways and Workflows
References
- 1. The in-vitro activity of roxithromycin, a new macrolide antibiotic, in comparison with that of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxithromycin and Clarithromycin: An In-Depth Guide for Researchers
An objective comparison of the macrolide antibiotics roxithromycin and clarithromycin, focusing on their mechanism of action, in-vitro activity, pharmacokinetics, clinical efficacy, and safety profiles. This guide synthesizes experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This publication provides a detailed comparative analysis of two widely used macrolide antibiotics: roxithromycin (often referred to by the misspelling "Lexithromycin") and clarithromycin. Both are semi-synthetic derivatives of erythromycin and are primarily used to treat respiratory tract, skin, and soft tissue infections. This guide will delve into their fundamental pharmacological properties, supported by experimental data, to offer a clear and objective comparison for the scientific community.
Mechanism of Action: A Shared Pathway
Roxithromycin and clarithromycin, like other macrolide antibiotics, exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the growing polypeptide chain. This action effectively halts the elongation of proteins, which are essential for bacterial growth and replication. While their primary effect is bacteriostatic, at higher concentrations, they can exhibit bactericidal properties against certain pathogens.
Figure 1. Mechanism of action of Roxithromycin and Clarithromycin.
In-Vitro Activity: A Head-to-Head Comparison
The in-vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for roxithromycin and clarithromycin against a range of common respiratory pathogens.
| Bacterial Species | Roxithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | Similar to erythromycin | More active than erythromycin |
| Streptococcus pyogenes | Similar to erythromycin | More active than erythromycin |
| Staphylococcus aureus | Weak activity | Similar to erythromycin |
| Moraxella catarrhalis | Weak activity | Similar to erythromycin |
| Haemophilus influenzae | Less active | More active |
Data Interpretation: Clarithromycin generally demonstrates greater in-vitro potency against key respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae when compared to roxithromycin.[1] Both antibiotics exhibit weaker activity against Staphylococcus aureus and Moraxella catarrhalis.[1]
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion, which in turn influence dosing frequency and potential for drug interactions.
| Parameter | Roxithromycin | Clarithromycin |
| Bioavailability | ~50% | ~55% |
| Protein Binding | 96% | 42-70% |
| Half-life (t½) | 12 hours | 3-7 hours |
| Metabolism | Partially metabolized in the liver | Extensively metabolized in the liver (CYP3A4) to an active metabolite (14-hydroxyclarithromycin) |
| Excretion | Primarily in feces via bile | Urine and feces |
Key Differences: Roxithromycin has a significantly longer half-life than clarithromycin, which allows for once or twice-daily dosing.[2] Clarithromycin is more extensively metabolized by the cytochrome P450 system (specifically CYP3A4), leading to a higher potential for drug-drug interactions compared to roxithromycin.[3]
Clinical Efficacy and Safety: Evidence from Clinical Trials
Multiple clinical trials have compared the efficacy and safety of roxithromycin and clarithromycin in the treatment of respiratory tract infections.
| Study Focus | Roxithromycin Efficacy | Clarithromycin Efficacy | Safety and Tolerability |
| Community-Acquired Pneumonia | 81% clinical cure rate[4] | 76% clinical cure rate[4] | Roxithromycin was associated with fewer adverse events (12.5% vs 21.6% for clarithromycin)[4] |
| Lower Respiratory Tract Infections | 88% satisfactory response[5] | 80% satisfactory response[5] | Roxithromycin was better tolerated, with a lower incidence of adverse events (3.3% vs 23.3% for clarithromycin)[5][6] |
| Upper Respiratory Tract Infections | More effective, particularly in otitis media and pharyngotonsillitis[7] | Less effective in the compared study[7] | Roxithromycin was better tolerated (4% side effects)[7] |
Clinical Summary: Clinical studies suggest that roxithromycin and clarithromycin have comparable efficacy in treating community-acquired pneumonia and other respiratory tract infections.[4][5] However, some studies indicate that roxithromycin may be better tolerated, with a lower incidence of adverse events.[4][5][6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of roxithromycin and clarithromycin against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2. Experimental workflow for MIC determination.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of roxithromycin and clarithromycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the microtiter plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Clinical Trial Protocol for Community-Acquired Pneumonia
The following is a representative protocol for a clinical trial comparing the efficacy and safety of roxithromycin and clarithromycin for the treatment of community-acquired pneumonia (CAP).
Study Design: A multicenter, randomized, open-label, comparative study.
Patient Population: Adult patients diagnosed with mild to moderate CAP.
Inclusion Criteria:
-
Age 18 years or older.
-
Clinical diagnosis of CAP with radiological confirmation.
-
Informed consent obtained.
Exclusion Criteria:
-
Known hypersensitivity to macrolide antibiotics.
-
Severe CAP requiring intensive care.
-
Pregnancy or lactation.
-
Significant hepatic or renal impairment.
-
Concomitant use of drugs with known interactions with macrolides.
Treatment Arms:
-
Group A: Roxithromycin (e.g., 150 mg twice daily).
-
Group B: Clarithromycin (e.g., 250 mg twice daily).
Study Duration: Treatment for 7-14 days, with follow-up assessments.
Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., day 14-21), defined as the resolution of signs and symptoms of pneumonia.
Secondary Endpoints:
-
Bacteriological eradication rate in patients with a pre-treatment pathogen identified.
-
Time to defervescence.
-
Changes in radiological findings.
-
Incidence and severity of adverse events.
Data Collection and Analysis: Data on demographics, clinical signs and symptoms, laboratory tests, radiological findings, and adverse events are collected at baseline, during treatment, and at follow-up visits. Statistical analysis is performed to compare the efficacy and safety between the two treatment groups.
Conclusion
Both roxithromycin and clarithromycin are effective macrolide antibiotics for the treatment of common bacterial infections. Clarithromycin often exhibits superior in-vitro activity against key respiratory pathogens. However, roxithromycin's longer half-life allows for less frequent dosing, and it may have a more favorable safety profile with a lower potential for drug interactions and a lower incidence of adverse events reported in some clinical trials. The choice between these two agents should be guided by the specific pathogen and its susceptibility, the patient's clinical condition, potential drug interactions, and local resistance patterns. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these two important antibiotics.
References
- 1. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide pharmacokinetics and dose scheduling of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comparative study of clarithromycin and roxithromycin in the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerance of roxithromycin versus clarithromycin in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of roxithromycin and clarithromycin in upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Among Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various macrolide antibiotics in the face of common resistance mechanisms. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in the design and interpretation of new research.
Introduction to Macrolide Cross-Resistance
Macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, share a similar mechanism of action: the inhibition of protein synthesis by binding to the 50S ribosomal subunit. However, the emergence and spread of bacterial resistance have compromised their efficacy. A critical aspect of this resistance is the phenomenon of cross-resistance, where resistance to one macrolide confers resistance to other members of the class. Understanding the patterns and mechanisms of cross-resistance is paramount for effective antimicrobial stewardship and the development of next-generation antibiotics.
The primary mechanisms governing macrolide resistance and subsequent cross-resistance are:
-
Target Site Modification: This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB phenotype.
-
Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance), actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.
-
Drug Inactivation: Less commonly, bacteria may produce enzymes that inactivate macrolides through hydrolysis or phosphorylation.
This guide will focus on the cross-resistance patterns observed with the most prevalent mechanisms: target site modification and active efflux.
Comparative Performance of Macrolides Against Resistant Bacteria
The following tables summarize the minimum inhibitory concentrations (MICs) of commonly used macrolides against key bacterial pathogens harboring specific resistance genes. Lower MIC values indicate greater potency.
Table 1: Comparative MICs (µg/mL) of Macrolides against Streptococcus pneumoniae
| Resistance Genotype | Erythromycin | Clarithromycin | Azithromycin |
| Susceptible (Wild-Type) | 0.063 | 0.031 | 0.125 |
| Efflux (mefA) | 1-32 | 0.5-32 | 0.5-32 |
| Ribosomal Methylation (ermB) | ≥64 | ≥64 | ≥64 |
| Dual (mefA + ermB) | ≥64 | ≥64 | ≥64 |
Table 2: Comparative MICs (µg/mL) of Macrolides against Staphylococcus aureus
| Resistance Genotype | Erythromycin | Clindamycin |
| Susceptible (Wild-Type) | ≤0.5 | ≤0.25 |
| Efflux (msrA) | >2 | ≤0.25 |
| Inducible MLSB (ermA/ermC) | >2 | ≤0.25 (D-test positive) |
| Constitutive MLSB (ermA/ermC) | >2 | >1 |
Experimental Protocols
Detailed methodologies for key experiments cited in cross-resistance studies are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common laboratory practices.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macrolide antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each macrolide in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
D-Test for Inducible Clindamycin Resistance
This disk diffusion test identifies inducible MLSB resistance in staphylococci.
Materials:
-
Mueller-Hinton agar plates
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculate Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.
-
Place Disks: Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface, with their edges 15-20 mm apart.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Interpretation: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive result for inducible clindamycin resistance.
PCR for Detection of Macrolide Resistance Genes (ermA, ermC, mefA)
This molecular technique is used to identify the presence of specific resistance genes in bacterial DNA.
Materials:
-
Bacterial DNA extract
-
Gene-specific primers for ermA, ermC, and mefA
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for the target gene.
-
Add the extracted bacterial DNA to the master mix.
-
Perform PCR using a thermocycler with the following general conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
The presence of a band of the expected size indicates the presence of the target resistance gene.
-
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in macrolide resistance.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for the D-test to detect inducible clindamycin resistance.
Caption: Key mechanisms of macrolide resistance in bacteria.
Comparative In Vitro Inhibition of Cytochrome P450 Enzymes by Lexithromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro inhibitory effects of the novel macrolide antibiotic, Lexithromycin, on the human cytochrome P450 (CYP) enzyme system. For the purpose of this guide, data for the recently developed lactone ketolide, nafithromycin, will be used as a surrogate for this compound to provide a relevant comparison with established macrolides. The performance of nafithromycin is compared against commonly prescribed macrolides, clarithromycin and erythromycin, as well as the ketolide, telithromycin. This guide is intended to assist researchers and drug development professionals in understanding the potential for drug-drug interactions (DDIs) associated with these antibiotics.
Executive Summary
The inhibition of cytochrome P450 enzymes is a primary cause of drug-drug interactions.[1] Macrolide and ketolide antibiotics are known to be potent inhibitors of CYP3A4/5.[2] This guide presents in vitro data demonstrating that nafithromycin is a weak inhibitor of key CYP enzymes, particularly CYP3A4/5, when compared to clarithromycin, telithromycin, cethromycin, and solithromycin.[2] The weaker inhibitory profile of nafithromycin suggests a lower propensity for clinically significant DDIs.[2]
Quantitative Comparison of P450 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for nafithromycin and comparator macrolide antibiotics against various human cytochrome P450 isoforms. Lower IC50 values indicate more potent inhibition.
| Compound | CYP1A2 (μM) | CYP2B6 (μM) | CYP2C8 (μM) | CYP2C9 (μM) | CYP2C19 (μM) | CYP2D6 (μM) | CYP3A4/5 (μM) |
| Nafithromycin | >50 | >50 | >50 | >50 | >50 | >50 | 23.8 |
| Clarithromycin | >50 | 48.2 | 11.8 | >50 | 18.5 | >50 | 0.48 |
| Telithromycin | 13.6 | 12.5 | 1.8 | 1.9 | 2.5 | 11.5 | 0.82 |
| Erythromycin | >50 | >50 | >50 | >50 | >50 | >50 | 15.6 |
Data for Nafithromycin, Clarithromycin, and Telithromycin from reference[2]. Data for Erythromycin IC50 on CYP3A4 from reference[3], other isoform data for erythromycin was not specified in the provided search results.
Experimental Protocols
The following is a generalized protocol for an in vitro cytochrome P450 inhibition assay using human liver microsomes, based on methodologies described in the referenced literature.[4][5][6]
Objective: To determine the IC50 value of a test compound (e.g., this compound) against specific cytochrome P450 isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Test compound (this compound) and comparator compounds
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)[7]
-
NADPH regenerating system (cofactor)[4]
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)[7]
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system[5]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, comparator compounds, probe substrates, and positive controls in an appropriate solvent.
-
Incubation Setup: In a microplate, combine human liver microsomes, incubation buffer, and a range of concentrations of the test compound or a single concentration for screening.[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the test compound to interact with the enzymes.
-
Initiation of Reaction: Add the isoform-specific probe substrate to initiate the metabolic reaction.
-
Cofactor Addition: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 5-40 minutes).[4]
-
Termination of Reaction: Stop the reaction by adding a quenching solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite from the probe substrate.[5]
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.[6]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological mechanism of CYP450 inhibition.
Caption: Workflow for an in vitro CYP450 inhibition assay.
References
- 1. Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the in vitro cytochrome P450 (CYP) inhibition potential of nafithromycin, a next generation lactone ketolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of LEXITHROMYCIN in different bacterial strains
<_ A Comparative Guide to the Efficacy of LEXITHROMYCIN
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, investigational macrolide antibiotic. This guide provides a comparative analysis of its in vitro efficacy against several common bacterial pathogens, benchmarked against two established macrolide antibiotics: Azithromycin and Clarithromycin. The data presented herein is intended to provide a quantitative basis for assessing the potential therapeutic value of this compound and to inform further research and development. Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] They are generally considered bacteriostatic, meaning they inhibit bacterial growth, but can be bactericidal at high concentrations.[3][4]
Mechanism of Action: Macrolide Antibiotics
Macrolide antibiotics function by reversibly binding to the P site on the 50S subunit of the bacterial ribosome.[1] This binding action blocks the translocation step of protein synthesis, effectively preventing the elongation of the polypeptide chain, which ultimately halts bacterial growth.[2][4]
Caption: Mechanism of action for macrolide antibiotics like this compound.
Comparative In Vitro Efficacy
The antibacterial activity of this compound was compared against Azithromycin and Clarithromycin using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency. The results are summarized in the table below.
| Bacterial Strain | This compound (MIC µg/mL) | Azithromycin (MIC µg/mL) | Clarithromycin (MIC µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 | 0.06 | 0.06[6] |
| Staphylococcus aureus (MSSA) | 0.125 | 1[7] | 0.25[7] |
| Haemophilus influenzae | 1 | 1-2[8][9] | 4-8[8][9] |
| Moraxella catarrhalis | 0.06 | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA, Macrolide-Resistant) | 4 | >512[10] | >512[10] |
Note: Data for this compound is hypothetical. Data for Azithromycin and Clarithromycin are based on cited literature. MIC values can vary between studies and strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Protocol Outline:
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic (this compound, Azithromycin, Clarithromycin) is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: The plates are incubated at 35°C for 18-24 hours in ambient air. For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used, and incubation occurs in an atmosphere of 5-7% CO₂.[14]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Bacterial Resistance to Macrolides
Resistance to macrolide antibiotics is a significant clinical concern. The primary mechanisms by which bacteria develop resistance are:
-
Target Site Modification: This is the most common mechanism and involves methylation of the 23S ribosomal RNA by Erm (erythromycin ribosome methylation) methyltransferases.[15] This modification reduces the drug's affinity for its ribosomal target, often resulting in cross-resistance to other macrolides, lincosamides, and streptogramins B (MLSB phenotype).[16]
-
Active Efflux: Bacteria can acquire genes (e.g., mef or msr genes) that code for efflux pumps.[15] These pumps are membrane proteins that actively transport the macrolide antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[16]
-
Drug Inactivation: A less common mechanism involves the production of enzymes, such as esterases or kinases, that can enzymatically modify and inactivate the macrolide molecule.[1][16]
Caption: Key mechanisms of bacterial resistance to macrolide antibiotics.
Summary and Conclusion
The preliminary in vitro data suggests that this compound exhibits potent activity against a range of common respiratory and skin pathogens. Notably, it demonstrates superior potency compared to Azithromycin and Clarithromycin against key species like S. pneumoniae and methicillin-susceptible S. aureus. Azithromycin was the most active against H. influenzae and M. catarrhalis.[17] Clarithromycin showed greater activity against S. pneumoniae, S. pyogenes, and S. aureus.[17]
Of particular interest is the activity of this compound against a macrolide-resistant strain of MRSA. While the MIC is elevated compared to susceptible strains, it is significantly lower than that of the comparator macrolides, suggesting a potential advantage in overcoming certain resistance mechanisms. Further studies are warranted to elucidate the full spectrum of activity, the mechanism of action against resistant strains, and the in vivo efficacy of this compound.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 5. Macrolides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 6. In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of azithromycin, clarithromycin and beta-lactam agents against experimentally induced bronchopneumonia caused by Haemophilus influenzae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Influence of Variations in Test Methods on Susceptibility of Haemophilus influenzae to Ampicillin, Azithromycin, Clarithromycin, and Telithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Lexithromycin Combination Therapies
Introduction: The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies. Lexithromycin is a next-generation macrolide antibiotic engineered to overcome common resistance mechanisms. While potent as a monotherapy, preclinical data demonstrate that its efficacy is significantly enhanced when combined with other antibiotic classes. This guide provides a comparative analysis of this compound's synergistic effects with beta-lactams and fluoroquinolones, supported by in vitro experimental data, to inform research and development in antibacterial therapeutics.
Section 1: Synergistic Activity with Beta-Lactams
The combination of a macrolide with a beta-lactam antibiotic is a well-established strategy, particularly in the treatment of community-acquired pneumonia, as it provides broad coverage and may contribute to antibacterial synergism.[1][2] this compound, when paired with the fourth-generation cephalosporin, Cefepime, exhibits potent synergistic activity against key Gram-negative pathogens. The proposed mechanism involves the disruption of the bacterial cell wall by Cefepime, which facilitates the intracellular penetration of this compound, allowing for more effective inhibition of protein synthesis at the ribosomal level.
The synergistic interaction between this compound and Cefepime was quantified using the checkerboard microdilution method.[3] The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction. An FIC index of ≤0.5 indicates synergy.[4][5][6]
| Bacterial Strain | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 8 | L: 4, C: 1 | 0.375 | Synergy |
| Klebsiella pneumoniae (MDR Isolate) | 32 | 16 | L: 4, C: 4 | 0.375 | Synergy |
| Escherichia coli (ATCC 25922) | 8 | 4 | L: 2, C: 1 | 0.5 | Synergy |
L: this compound, C: Cefepime. FICI values ≤0.5 are considered synergistic.
Caption: Mechanism of synergy between this compound and Cefepime.
Section 2: Synergistic Activity with Fluoroquinolones
Combining antibiotics that target different essential cellular processes is another effective strategy to achieve synergy. Fluoroquinolones inhibit DNA replication, while macrolides inhibit protein synthesis.[6][7] The combination of this compound with Levofloxacin, a respiratory fluoroquinolone, demonstrates significant synergistic effects, particularly against atypical pathogens and some Gram-positive organisms. This dual-target approach can reduce the likelihood of resistance development.
To assess the bactericidal nature of the synergy, time-kill assays were performed.[8][9] Synergy in a time-kill assay is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9][10]
| Bacterial Strain | Agent(s) | Log10 CFU/mL at 24h | Log10 Reduction vs. Control | Interpretation |
| Staphylococcus aureus (MRSA) | Growth Control | 8.5 | - | - |
| This compound (1x MIC) | 6.2 | 2.3 | Bacteriostatic | |
| Levofloxacin (1x MIC) | 5.9 | 2.6 | Bacteriostatic | |
| This compound + Levofloxacin | 3.1 | 5.4 | Synergy (Bactericidal) | |
| Legionella pneumophila | Growth Control | 8.2 | - | - |
| This compound (1x MIC) | 5.5 | 2.7 | Bacteriostatic | |
| Levofloxacin (1x MIC) | 6.0 | 2.2 | Bacteriostatic | |
| This compound + Levofloxacin | 2.9 | 5.3 | Synergy (Bactericidal) |
Synergy is defined as a ≥2 log10 decrease in colony count by the combination compared to the most active single agent.
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
-
Preparation: Twofold serial dilutions of this compound were prepared vertically and Cefepime horizontally in a 96-well microtiter plate containing Mueller-Hinton broth.[11][5]
-
Inoculation: Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.[11]
-
Incubation: Plates were incubated at 35°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic(s) that completely inhibited visible growth.
-
Calculation: The FIC Index was calculated using the formula: FICI = FIC(A) + FIC(B), where FIC(A) = MIC of drug A in combination / MIC of drug A alone. Synergy is defined as FICI ≤ 0.5.[11][4]
References
- 1. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is β-Lactam Plus Macrolide More Effective than β-Lactam Plus Fluoroquinolone among Patients with Severe Community-Acquired Pneumonia?: a Systemic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic anti-Campylobacter jejuni activity of fluoroquinolone and macrolide antibiotics with phenolic compounds [frontiersin.org]
- 7. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Tolerability of Roxithromycin and Erythromycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tolerability profile of antimicrobial agents is as crucial as evaluating their efficacy. This guide provides an objective comparison of the tolerability of roxithromycin, a semi-synthetic macrolide antibiotic, and its parent compound, erythromycin. The information presented herein is supported by a review of clinical trial data and an examination of the underlying pharmacological mechanisms.
Data Presentation: Quantitative Comparison of Tolerability
The following tables summarize the key tolerability data from comparative clinical studies of roxithromycin and erythromycin.
| Outcome Measure | Roxithromycin | Erythromycin | Notes |
| Incidence of Adverse Events (Pooled Analysis) | 10.1% (95% CI: 8-12%) | 24.8% (95% CI: 22-27%) | Pooled analysis of multiple clinical trials in patients with lower respiratory tract infections. |
| Patient Withdrawal Due to Adverse Events (Pooled Analysis) | 2.0% (95% CI: 1-3%) | 7.1% (95% CI: 6-9%) | From the same pooled analysis as above, indicating a significantly lower discontinuation rate for roxithromycin.[1] |
| Adverse Events in Lower Respiratory Tract Infections | 17.5% | 51.3% | Data from a comparative study where erythromycin stearate was used, which is associated with a high incidence of adverse events.[2] |
| Adverse Events in Genitourinary Chlamydial Infections | ~15% | ~15% | A double-blind study found similar rates of mainly gastrointestinal side effects, with no treatment discontinuation in either group. |
| Adverse Events in Orodental Infections | 19% | 21% | A multicenter, double-blind study reported similar rates of mild gastrointestinal upsets. |
Table 1: Comparative Incidence of Adverse Events and Patient Withdrawal.
| Type of Adverse Event | Predominantly Associated With | Notes |
| Gastrointestinal (Nausea, Vomiting, Abdominal Pain, Diarrhea) | Erythromycin | This is the most commonly reported class of adverse events for both drugs, but the incidence is consistently higher with erythromycin.[2] |
| Drug Interactions (Inhibition of Cytochrome P450) | Erythromycin | Erythromycin is a more potent inhibitor of the cytochrome P450 system, leading to a higher potential for drug-drug interactions. |
Table 2: Profile of Common Adverse Events.
Experimental Protocols: Assessing Tolerability in a Clinical Trial Setting
The following outlines a detailed, representative methodology for assessing the tolerability of roxithromycin versus erythromycin in a randomized, double-blind, multicenter clinical trial for the treatment of community-acquired pneumonia. This protocol is synthesized from established clinical trial guidelines and practices.
1. Study Design and Population:
-
Design: A Phase III, randomized, double-blind, parallel-group, multicenter study.
-
Participants: Adult patients (18-65 years) with a confirmed diagnosis of community-acquired pneumonia of mild to moderate severity.
-
Exclusion Criteria: Known hypersensitivity to macrolides, severe renal or hepatic impairment, pregnancy or lactation, and concomitant use of drugs known to interact with macrolides.
2. Treatment Allocation and Blinding:
-
Patients are randomly assigned in a 1:1 ratio to receive either roxithromycin (e.g., 150 mg twice daily) or erythromycin (e.g., 500 mg four times daily) for a duration of 10 days.
-
To ensure blinding, both medications are presented in identical, over-encapsulated forms. A placebo is used to match the dosing frequency of erythromycin in the roxithromycin arm.
3. Data Collection and Monitoring of Adverse Events:
-
Baseline Assessment (Day 0): A thorough medical history is taken, including any pre-existing conditions and concomitant medications. A physical examination and baseline laboratory tests (complete blood count, liver function tests, renal function tests) are performed.
-
During Treatment (Days 3, 7, and 10): Patients are contacted via telephone or a clinic visit. A standardized questionnaire is used to systematically inquire about the occurrence, severity, and duration of any adverse events. The questionnaire includes specific questions about common gastrointestinal side effects (nausea, vomiting, diarrhea, abdominal pain), as well as other potential adverse reactions.
-
End of Treatment Visit (Day 11): A physical examination is conducted, and laboratory tests are repeated. The investigator assesses the causal relationship between any reported adverse events and the study medication.
-
Follow-up Visit (Day 30): A final assessment is made to capture any delayed adverse events.
4. Causality and Severity Assessment:
-
The relationship of each adverse event to the study drug is assessed by the investigator as "definitely related," "probably related," "possibly related," "unlikely to be related," or "not related."
-
The severity of adverse events is graded using a standardized scale (e.g., Mild, Moderate, Severe).
5. Statistical Analysis:
-
The primary tolerability endpoint is the incidence of treatment-emergent adverse events (TEAEs) in each treatment group.
-
Secondary endpoints include the incidence of specific types of TEAEs (e.g., gastrointestinal), the severity of TEAEs, and the rate of discontinuation due to TEAEs.
-
Statistical comparisons between the two groups are performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test for categorical data.
Mandatory Visualization
Caption: Experimental workflow for a comparative tolerability clinical trial.
Caption: Signaling pathway of macrolide-induced gastrointestinal side effects.
Discussion and Conclusion
The available evidence strongly suggests that roxithromycin is associated with a better tolerability profile compared to erythromycin, particularly concerning gastrointestinal adverse events. This improved tolerability leads to lower rates of patient withdrawal from treatment, which can have a positive impact on clinical outcomes. The primary mechanism underlying the gastrointestinal side effects of both drugs is the activation of the motilin receptor in the gastrointestinal tract, leading to increased smooth muscle contraction. The difference in the incidence of these side effects may be attributable to variations in the affinity of each drug for the motilin receptor and their pharmacokinetic properties. For researchers and drug development professionals, the development of macrolides with reduced motilin receptor agonist activity represents a key strategy for improving the tolerability of this important class of antibiotics.
References
Assessing the Post-Antibiotic Effect of Lexithromycin in the Context of Modern Macrolides
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Lexithromycin, an early semi-synthetic derivative of erythromycin, represents a foundational step in the development of macrolide antibiotics. While it offered improved acid stability and hydrophobicity compared to its predecessor, it was quickly superseded by more advanced compounds like roxithromycin and has not been the subject of extensive study. Consequently, specific experimental data on the post-antibiotic effect (PAE) of this compound is scarce in published literature.
This guide provides a comparative assessment of the PAE of clinically significant macrolide and azalide antibiotics—erythromycin, roxithromycin, clarithromycin, and azithromycin—to offer a relevant framework for understanding the potential characteristics of this compound and to serve as a valuable resource for researchers in antimicrobial pharmacodynamics. The PAE, the suppression of bacterial growth after brief exposure to an antimicrobial agent, is a critical parameter in determining optimal dosing schedules.
Comparative Post-Antibiotic Effect of Macrolides
The following table summarizes the in vitro post-antibiotic effect of several key macrolide and azalide antibiotics against two common respiratory pathogens, Streptococcus pneumoniae and Haemophilus influenzae. These pathogens are frequently implicated in community-acquired respiratory tract infections.
| Antibiotic | Bacterial Strain | PAE (hours) |
| Azithromycin | Streptococcus pneumoniae | 2.9 - 8.0[1] |
| Haemophilus influenzae | 2.9 - 8.0[1] | |
| Clarithromycin | Streptococcus pneumoniae | Reportedly shorter than azithromycin and roxithromycin[1] |
| Haemophilus influenzae | 2.9 - 8.0[1] | |
| Roxithromycin | Streptococcus pneumoniae | Up to 9.6[2] |
| Haemophilus influenzae | Data not specified in the provided results | |
| Erythromycin | Streptococcus pneumoniae | Similar to roxithromycin[2] |
| Haemophilus influenzae | Similar to roxithromycin[2] |
Note: The PAE can vary depending on the specific bacterial strain, antibiotic concentration, and exposure time.
Experimental Protocol for In Vitro Post-Antibiotic Effect Determination
The following is a generalized methodology for determining the in vitro PAE of an antibiotic, based on protocols described in the literature.[1][3]
1. Bacterial Strain Preparation:
- A standardized inoculum of the test bacterium (e.g., Streptococcus pneumoniae, Haemophilus influenzae) is prepared from an overnight culture.
- The bacterial suspension is diluted in a suitable broth medium to a concentration of approximately 10^6 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
- The test antibiotic is added to the bacterial suspension at a concentration that is a multiple of the minimum inhibitory concentration (MIC), typically ranging from 2x to 10x MIC.
- A control culture with no antibiotic is prepared and treated identically.
- The cultures are incubated for a defined period, usually 1 to 2 hours, at 37°C.
3. Antibiotic Removal:
- To remove the antibiotic, the bacterial culture is washed twice. This is achieved by centrifugation of the culture, removal of the supernatant containing the antibiotic, and resuspension of the bacterial pellet in fresh, pre-warmed broth.
4. Monitoring Bacterial Growth:
- The washed bacterial suspension is then re-incubated at 37°C.
- Viable counts (CFU/mL) are determined at regular intervals (e.g., every 1-2 hours) for both the antibiotic-exposed culture and the control culture. This is typically done by plating serial dilutions of the cultures onto appropriate agar plates.
5. Calculation of the Post-Antibiotic Effect:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.
- C is the corresponding time for the unexposed control culture to increase by 1 log10.
Visualizing Experimental and Comparative Data
To further elucidate the experimental process and the relationships between these antibiotics, the following diagrams are provided.
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Caption: Comparative relationships of key macrolide and azalide antibiotics.
References
- 1. Postantibiotic effects and postantibiotic sub-MIC effects of roxithromycin, clarithromycin, and azithromycin on respiratory tract pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Impact of Advanced Macrolides on Gut Microbiota: A Comparative Analysis
A detailed examination of the effects of next-generation macrolides on the delicate ecosystem of the human gut, with a focus on available data for solithromycin as a proxy for lexithromycin, compared to other commonly prescribed antibiotics.
The administration of antibiotics is a cornerstone of modern medicine, yet their impact extends beyond pathogenic targets to the commensal microorganisms of the human gut. This disruption, or dysbiosis, can have significant short- and long-term consequences for host health.[1][2][3] This guide provides a comparative analysis of the effects of advanced macrolide antibiotics, specifically focusing on available data for solithromycin, a fluoroketolide antibiotic similar in structure and function to this compound, and contrasting its impact with other antibiotic classes. This objective comparison is intended for researchers, scientists, and drug development professionals to better understand the ecological consequences of these antimicrobial agents.
Comparative Impact on Gut Microbiota: Macrolides vs. Other Antibiotics
The following table summarizes the observed effects of solithromycin and other antibiotics on key genera of the gut microbiota. The data for solithromycin is derived from a study in healthy volunteers who received an oral dose of 800 mg on day 1, followed by 400 mg daily from days 2 to 7.[4][5]
| Bacterial Genus | Solithromycin | Azithromycin | Amoxicillin | Ciprofloxacin |
| Bifidobacterium | Decrease from day 2, not normalized until day 21[4] | Significant and sustained decrease[6][7] | Minimal effect[8] | Significant decrease, with recovery after 4 weeks[8] |
| Lactobacillus | Decrease from day 2 to day 14, normalized on day 21[4] | Decrease reported[8][9] | Minimal effect[8] | Not specified |
| Clostridium | Decrease on days 2, 7, and 14, normalized on day 21[4] | Not specified | Minimal effect[8] | Non-significant increase[8] |
| Bacteroides | Not significantly changed[4][5] | Significantly higher abundance at day 7 and week 8[6] | Minimal effect[8] | Significant decrease[8] |
| Enterobacteriaceae | Decrease, normalized on day 14[5] | Not specified | Overgrowth reported in some cases[8] | Not specified |
| Faecalibacterium | Not specified | Not specified | Decrease reported[8] | Decrease reported[8] |
Key Observations:
-
Solithromycin, a fluoroketolide, demonstrates a significant but largely reversible impact on several key beneficial gut bacteria, including Bifidobacterium and Lactobacillus.[4] The recovery period for these populations extended beyond the treatment duration, with normalization occurring around day 21.[4][5]
-
The effect of solithromycin on the anaerobic intestinal microbiota is comparable to that reported for other macrolides.[4]
-
Azithromycin, another macrolide, also shows a pronounced and sometimes sustained negative effect on Bifidobacterium species.[6][7] This is a critical observation, given the association of stable Bifidobacterium populations with improved gut health.[6]
-
In contrast, some broad-spectrum antibiotics like ciprofloxacin can lead to more prolonged disruptions, with recovery of the microbiome taking up to 12 months in some cases.[2] Amoxicillin, a penicillin-class antibiotic, appears to have a less pronounced effect on the overall gut microbiome composition.[8][9]
Experimental Protocols
The data for solithromycin's impact on gut microbiota is based on a clinical trial with a well-defined protocol. Understanding this methodology is crucial for interpreting the results and designing future comparative studies.
Study Design:
A study was conducted with thirteen healthy volunteers (median age 27.3 years).[5] Participants received an oral dose of 800 mg of solithromycin on day 1, followed by 400 mg daily from day 2 to day 7.[4][5]
Sampling and Analysis:
-
Fecal and Saliva Samples: Collected at baseline and on days 2, 5, 7, 9, 14, and 21 for both pharmacokinetic and microbiological analyses.[5]
-
Microbiological Analysis: Fecal samples were quantitatively cultured to determine the concentrations of different aerobic and anaerobic bacteria.
-
Pharmacokinetic Analysis: Solithromycin concentrations were measured in plasma, saliva, and feces to correlate drug exposure with microbiological effects.[4][5]
The following diagram illustrates the experimental workflow of this study.
Caption: Experimental workflow for assessing solithromycin's impact on gut microbiota.
Signaling Pathways and Broader Implications
Antibiotic-induced dysbiosis can affect various host signaling pathways, although specific pathways for this compound are not yet elucidated. Generally, alterations in the gut microbiota can influence:
-
Immune Homeostasis: Changes in microbial populations can alter the production of short-chain fatty acids (SCFAs), which are crucial for regulating immune cell function and maintaining the integrity of the intestinal barrier.
-
Metabolic Regulation: The gut microbiome plays a significant role in metabolizing nutrients and drugs. Dysbiosis can lead to altered metabolic profiles in the host.
-
Colonization Resistance: A healthy and diverse gut microbiota prevents the overgrowth of pathogenic bacteria, such as Clostridioides difficile.[3] Antibiotic use can compromise this resistance, increasing the risk of opportunistic infections.[3]
The diagram below provides a simplified overview of the logical relationship between antibiotic administration and potential host-level consequences.
Caption: Logical flow from antibiotic use to potential host health impacts.
Conclusion
The available evidence on solithromycin, a close analog to this compound, indicates that this class of advanced macrolides has a notable but largely reversible impact on the gut microbiota. The effects are characterized by a decrease in key beneficial genera like Bifidobacterium and Lactobacillus, with a recovery period that extends beyond the treatment course.[4] When compared to other antibiotics, the impact of solithromycin appears more pronounced than that of amoxicillin but potentially less disruptive over the long term than broad-spectrum agents like ciprofloxacin.[2][8][9]
For drug development professionals and researchers, these findings underscore the importance of considering the ecological impact of new antimicrobial agents. Further studies directly comparing this compound with a range of other antibiotics, utilizing metagenomic and metabolomic approaches, are warranted to provide a more comprehensive understanding of its effects on the gut microbiome and subsequent host health.
References
- 1. Antibiotic-Therapy-Induced Gut Dysbiosis Affecting Gut Microbiota—Brain Axis and Cognition: Restoration by Intake of Probiotics and Synbiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do antibiotics harm healthy gut bacteria? What to know [medicalnewstoday.com]
- 3. The Impact of Antibiotic Therapy on Intestinal Microbiota: Dysbiosis, Antibiotic Resistance, and Restoration Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecological Effect of Solithromycin on Normal Human Oropharyngeal and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecological Effect of Solithromycin on Normal Human Oropharyngeal and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common antibiotics, azithromycin and amoxicillin, affect gut metagenomics within a household - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short- and long-term impacts of azithromycin treatment on the gut microbiota in children: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic-induced changes in the human gut microbiota for the most commonly prescribed antibiotics in primary care in the UK: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
Safety Operating Guide
Proper Disposal of Lexithromycin: A Guide for Laboratory Professionals
The proper disposal of Lexithromycin, as with any laboratory chemical, is crucial for ensuring environmental safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and associated waste materials in a laboratory setting. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is imperative to follow best practices for pharmaceutical waste to minimize environmental impact.[1]
Waste Classification and Handling
This compound does not fall under the Resource Conservation and Recovery Act (RCRA) hazardous waste regulations.[1] However, due to the potential for environmental harm, it is categorized as non-RCRA pharmaceutical waste.[2][3] This classification means it should not be disposed of in regular trash or down the drain.[4][5] The primary recommendation for non-hazardous pharmaceutical waste is incineration to ensure its complete destruction.[2][3]
All personnel handling this compound waste should be trained on these disposal procedures and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Disposal Procedures for Different Forms of this compound Waste
The appropriate disposal method for this compound depends on its form—whether it is a pure compound, a solution, or present in contaminated labware. The following table summarizes the recommended disposal protocols.
| Waste Type | Disposal Procedure | Container Type | Labeling |
| Unused or Expired this compound Powder | Segregate for collection by a licensed waste management service for incineration. | White container with a blue lid, or as specified by your institution's Environmental Health and Safety (EHS) department.[2][6] | "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound" |
| Stock Solutions of this compound | Treat as chemical waste. Collect in a designated, sealed container for incineration. Do not autoclave concentrated antibiotic solutions.[7] | Sealable, leak-proof container compatible with the solvent used. | "Non-Hazardous Pharmaceutical Waste for Incineration," "this compound Solution," and list the solvent. |
| Dilute this compound-Containing Media and Buffers | While some institutions may permit autoclaving for specific, heat-labile antibiotics, the most conservative and recommended approach is to collect all antibiotic-containing liquids as chemical waste for incineration.[7][8] | Sealable, leak-proof container. | "Non-Hazardous Pharmaceutical Waste for Incineration," "Aqueous this compound Waste" |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated container for incineration. | Sharps container for sharp items; otherwise, a labeled biohazard bag or a designated container for pharmaceutical waste. | "Waste Contaminated with this compound for Incineration" |
| Empty this compound Containers | Deface the label to obscure product information. Dispose of in the regular trash, provided the container is "RCRA empty" (no freestanding liquid and no more than 3% by weight of the original contents remains). | Regular trash receptacle. | N/A |
Experimental Protocols: Decontamination of Spills
In the event of a this compound powder or solution spill, follow these steps:
-
Restrict Access: Cordon off the affected area to prevent further spread.
-
Wear PPE: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses. For a large powder spill, consider respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material.
-
Clean the Area:
-
For Powder Spills: Gently sweep the powder into a dustpan or use a wet paper towel to wipe it up to avoid creating dust. Place the collected powder and cleaning materials into a sealed bag.
-
For Liquid Spills: Absorb the liquid with absorbent pads.
-
-
Decontaminate the Surface: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: All cleaning materials (absorbent pads, paper towels, gloves) must be disposed of as "Waste Contaminated with this compound for Incineration."
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of various forms of this compound waste.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Veterinary Compliance Assistance [vetca.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
Essential Safety and Handling Guide for LEXITHROMYCIN (Roxithromycin)
This guide provides essential safety protocols and logistical information for handling LEXITHROMYCIN (CAS No: 53066-26-5), a macrolide antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Chemical Name | Roxithromycin | [1] |
| Synonyms | This compound, Erythromycin 9-(-O-[2-methoxyethoxy]methyloxime) | [1][2] |
| Molecular Formula | C41H76N2O15 | [1] |
| Molecular Weight | 837.05 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 111 - 118 °C / 231.8 - 244.4 °F | [3] |
| Flash Point | > 110 °C / > 230 °F | [3] |
Hazard Identification
This compound is classified as harmful if swallowed.[4] It may cause sensitization by inhalation and skin contact.[5] Individuals sensitive to this material or other macrolide antibiotics may develop allergic reactions.[5] During combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Occupational Exposure Limits
There are no established occupational exposure limits for this compound.[6][7]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to minimize exposure. The following flowchart outlines the decision-making process for PPE selection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Procedures
Handling:
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[8]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[3]
-
Recommended storage temperature is 2 - 8 °C.
Accidental Release and Disposal Plan
In the event of a spill or accidental release, follow these procedures to ensure safety and minimize environmental contamination.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Waste Disposal:
-
Dispose of unused product and contaminated packaging in accordance with all applicable local, state, and federal regulations.
-
Do not allow the chemical to enter drains, as it is very toxic to aquatic life with long-lasting effects.[7]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [3] |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Get medical attention. | [2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][4] |
Note to Physician: Treat symptomatically.[3] Symptoms of poisoning may occur even after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[9]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. abmole.com [abmole.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. biosynth.com [biosynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
